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Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride Documentation Hub

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  • Product: Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride
  • CAS: 2243521-68-6

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Azetidin-3-yloxy Acetate Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Strategic Value of the Scaffold In modern drug discovery, the azetidin-3-ylo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Scaffold

In modern drug discovery, the azetidin-3-yloxy acetate motif represents a high-value pharmacophore scaffold, offering a distinct balance between structural rigidity and physicochemical adaptability. Unlike its larger homologs (pyrrolidines and piperidines), the azetidine ring introduces significant ring strain (~25 kcal/mol) and a defined puckering conformation that can orient substituents into precise vectors for receptor binding.

This guide analyzes the physicochemical profile of azetidin-3-yloxy acetate derivatives, focusing on their utility in lowering lipophilicity (LogD), modulating basicity (pKa), and serving as bioisosteres for proline or carboxylic acid side chains. We provide a self-validating synthesis protocol and a critical analysis of stability liabilities to ensure successful integration into lead optimization campaigns.

Structural & Electronic Characteristics[1]

Ring Strain and Conformation

The azetidine core is not planar. It exists in a dynamic equilibrium between two puckered conformations to minimize torsional strain and diaxial interactions.

  • Puckering Angle: Typically ~30°.

  • Substituent Effect: The introduction of an electronegative oxygen at the C3 position (the "yloxy" moiety) favors a conformation where the substituent occupies the pseudo-equatorial position to minimize 1,3-diaxial repulsion with the nitrogen lone pair.

  • Implication: This rigidification reduces the entropic penalty upon protein binding compared to flexible linear ether analogs.

Basicity Modulation (pKa)

One of the most critical features of the 3-yloxy substitution is its electronic impact on the ring nitrogen.

  • Parent Azetidine pKa: ~11.3 (Highly basic).

  • 3-Yloxy Derivative pKa: The inductive electron-withdrawing effect (-I) of the oxygen at C3 propagates through the ring, lowering the pKa of the nitrogen by approximately 1.5–2.0 log units (resulting pKa ~9.0–9.5).

  • Medicinal Chemistry Value: This reduction in basicity decreases the fraction of ionized species at physiological pH (7.4), potentially improving membrane permeability and oral bioavailability compared to the parent azetidine.

Physicochemical Profiling (The Core)

The following table contrasts the azetidin-3-yloxy acetate scaffold with standard heterocycles to highlight its "sweet spot" in property space.

PropertyAzetidin-3-yloxy AcetatePyrrolidine AnalogPiperidine AnalogImpact on Drug Design
LogP (Lipophilicity) Low (0.5 – 1.2)Medium (1.5 – 2.0)High (> 2.5)Lowers metabolic clearance; improves solubility.
pKa (Basicity) Modulated (~9.2) High (~10.5)High (~11.0)Reduces lysosomal trapping; improves permeability.
LLE (Ligand Efficiency) High MediumLowMaximizes binding energy per heavy atom.
Fsp³ Character High HighHighIncreases solubility and crystalline stability.
Solubility Profile

The ether oxygen acts as a hydrogen bond acceptor (HBA), while the protonated amine acts as a hydrogen bond donor (HBD). This dual functionality significantly enhances aqueous solubility compared to carbocyclic analogs. The acetate tail, while adding lipophilicity, is often hydrolyzed in vivo to the free acid, which is highly soluble and rapidly cleared.

Chemical Stability

While the azetidine ring is strained, the 3-yloxy linkage is chemically robust. Unlike 2-substituted azetidines, which are prone to acid-catalyzed ring opening (due to stabilization of the carbocation intermediate), the 3-position does not support ring-opening pathways under standard physiological conditions.

  • Risk Factor: The primary stability liability is the acetate ester hydrolysis by plasma esterases, converting the prodrug-like ester into the active (or inactive) carboxylic acid metabolite.

Synthesis & Derivatization Strategies

To ensure reproducibility, we present a self-validating synthesis route. The key challenge is preventing N-alkylation during the ether formation step.

Validated Synthetic Workflow

The synthesis relies on a Williamson Ether Synthesis strategy using a specific protection group strategy to ensure regioselectivity.

SynthesisWorkflow SM N-Boc-3-hydroxyazetidine (Starting Material) Step1 Step 1: Deprotonation (NaH, DMF, 0°C) SM->Step1 Activation Step2 Step 2: O-Alkylation (tert-butyl bromoacetate) Step1->Step2 Nucleophilic Attack Inter Intermediate: N-Boc-3-(t-butoxycarbonylmethoxy)azetidine Step2->Inter Formation Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step3 Acidic Cleavage Final Final Product: Azetidin-3-yloxy acetic acid (salt) Step3->Final Isolation

Figure 1: Step-by-step synthesis pathway for azetidin-3-yloxy acetic acid derivatives.

Detailed Protocol
  • Protection: Start with 1-Boc-3-hydroxyazetidine . The Boc group is essential to mask the nucleophilic nitrogen.

  • Activation: Dissolve 1.0 eq of SM in anhydrous DMF at 0°C. Add 1.2 eq of Sodium Hydride (60% dispersion). Causality: Low temperature prevents E2 elimination side reactions.

  • Alkylation: Dropwise addition of tert-butyl bromoacetate (1.1 eq). Stir at RT for 4-6 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The product spot will be less polar than the starting alcohol.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove both the N-Boc and O-tBu groups simultaneously, yielding the amino-acid salt.

Experimental Protocols for Profiling

pKa Determination (Potentiometric Titration)

To accurately measure the pKa modulation described in Section 2.2:

  • Preparation: Dissolve 5 mg of the azetidine derivative in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
    ) atmosphere to prevent carbonate formation.
    
  • Analysis: Use the Bjerrum plot method to identify the inflection point.

  • Expectation: A pKa shift from ~11.0 (unsubstituted) to ~9.2 (3-yloxy substituted).

LogD Lipophilicity Assay (Shake-Flask)
  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Protocol:

    • Dissolve compound in octanol-saturated buffer.

    • Add buffer-saturated octanol.

    • Shake for 1 hour; centrifuge to separate phases.

    • Analyze concentration in both phases via HPLC-UV.

  • Calculation:

    
    .
    

Biological & Metabolic Context[2][3]

The azetidin-3-yloxy acetate motif is often employed to improve the metabolic stability of lead compounds by replacing labile aliphatic chains.

MetabolicPath cluster_plasma Plasma / Liver Cytosol cluster_microsome Liver Microsomes (CYP450) Parent Azetidin-3-yloxy Acetate (Ester Prodrug) Hydrolysis Esterase Hydrolysis (Rapid) Parent->Hydrolysis Primary Route Oxidation N-Oxidation (Minor Pathway) Parent->Oxidation Secondary Route RingOpen Ring Opening (Glutathione Conjugation) Parent->RingOpen Rare (High Strain) Acid Carboxylic Acid Metabolite (Active/Inactive) Hydrolysis->Acid

Figure 2: Metabolic fate of the scaffold. Ester hydrolysis is the dominant clearance pathway.

Safety Note: Ring Opening

While generally stable, azetidines can undergo metabolic ring opening via nucleophilic attack by Glutathione (GSH), potentially leading to reactive intermediates [3]. However, the 3-yloxy substitution sterically and electronically hinders the C2/C4 positions, making this pathway less prevalent than in 2-aryl azetidines.

References

  • Doda, L., et al. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[1][2][3] Organic & Biomolecular Chemistry. Available at: [Link]

  • Melnykov, K. P., et al. (2023). "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal. Available at: [Link]

  • Watterson, S. H., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Krasavin, M., et al. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profiling of Methyl 2-(azetidin-3-yloxy)acetate HCl in Water vs. DMSO

Abstract The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline. Poor solubility can precipitate a cascade of challenges, from inaccurate in vitro ass...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline. Poor solubility can precipitate a cascade of challenges, from inaccurate in vitro assay results to compromised in vivo bioavailability. This technical guide provides a comprehensive examination of the principles and methodologies for determining the solubility profile of a novel small molecule, using Methyl 2-(azetidin-3-yloxy)acetate HCl as a representative candidate. We will explore the theoretical underpinnings of solubility in two disparate yet vital solvent systems—water and dimethyl sulfoxide (DMSO)—and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility data for their compounds of interest.

Introduction: The Central Role of Solubility in Drug Development

Methyl 2-(azetidin-3-yloxy)acetate HCl is a small molecule featuring a strained azetidine ring, an ether linkage, and a methyl ester, formulated as a hydrochloride salt. The azetidine motif is of growing interest in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and novel structural vectors.[1] As with any potential therapeutic agent, a thorough understanding of its solubility is paramount. Solubility dictates the achievable concentration in biological fluids and assay media, directly influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

This guide will focus on two solvents of profound importance in pharmaceutical sciences:

  • Water: The universal biological solvent. Aqueous solubility is a key determinant of a drug's behavior in physiological environments.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent widely used for compound storage and as a vehicle in a vast array of in vitro assays due to its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4]

We will differentiate between and provide methodologies for two distinct types of solubility measurement:

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly introduced from a DMSO stock into an aqueous buffer. This is highly relevant for high-throughput screening (HTS) applications.[5][6]

  • Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a solvent. This is the gold standard for understanding a compound's intrinsic solubility and is crucial for formulation development.[7][8]

The Influence of Solvent Properties on Dissolution

The stark contrast in the physicochemical properties of water and DMSO leads to different solvation behaviors for a molecule like Methyl 2-(azetidin-3-yloxy)acetate HCl.

Water as a Solvent: Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. For the hydrochloride salt of our target compound, the primary amine on the azetidine ring will be protonated. Dissolution in water will be driven by:

  • Ion-Dipole Interactions: Between the charged ammonium cation and the chloride anion with the partial positive and negative charges of water molecules.

  • Hydrogen Bonding: Between the ether oxygen, ester carbonyl group, and water molecules.

However, the hydrophobic hydrocarbon portions of the molecule will disrupt the water's hydrogen bonding network, which can limit solubility. The presence of the hydrochloride salt form is generally intended to enhance aqueous solubility compared to the free base.[9][10]

DMSO as a Solvent: DMSO is a highly polar, aprotic solvent.[3] It possesses a strong dipole moment and is an excellent hydrogen bond acceptor but lacks a hydrogen bond donor. Its key characteristics for solvation include:

  • Strong Dipole-Dipole Interactions: Effectively solvating polar functional groups.

  • Disruption of Crystal Lattice Energy: DMSO is particularly effective at dissolving crystalline solids.

  • Miscibility: It is miscible with water and a wide range of organic solvents, making it an ideal solvent for preparing concentrated stock solutions for biological assays.[11]

Quantitative Solubility Profile of Methyl 2-(azetidin-3-yloxy)acetate HCl

As specific experimental data for Methyl 2-(azetidin-3-yloxy)acetate HCl is not publicly available, the following table is presented for illustrative purposes. It demonstrates how solubility data should be structured and reported. The hypothetical values are based on typical observations for small molecule hydrochloride salts in early-stage drug discovery.

Parameter Water (pH 7.4 Phosphate Buffer) DMSO Method
Kinetic Solubility 150 µM> 10 mMNephelometry
Thermodynamic Solubility 95 µM> 10 mMShake-Flask (HPLC-UV)

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of a compound such as Methyl 2-(azetidin-3-yloxy)acetate HCl.

Kinetic Solubility Determination via Laser Nephelometry

This high-throughput method assesses the precipitation of a compound when diluted from a DMSO stock into an aqueous buffer.[12][13]

Causality Behind Experimental Choices:

  • DMSO Stock: High concentration stock solutions (typically 10-20 mM) are used because many discovery compounds have poor aqueous solubility. DMSO ensures complete initial dissolution.[5]

  • Nephelometry: This technique is rapid and sensitive to the formation of fine precipitates (light scattering), making it ideal for HTS formats.[12][14]

  • Incubation Time: A shorter incubation time (e.g., 2 hours) is used because this method is intended to mimic the rapid dilution conditions of many in vitro assays, not to achieve true equilibrium.[15]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM stock of Methyl 2-(azetidin-3-yloxy)acetate HCl in 100% DMSO C Dispense DMSO stock into 384-well plate A->C B Prepare Phosphate-Buffered Saline (PBS) pH 7.4 D Add PBS to wells to create serial dilutions (e.g., 1-200 µM) B->D C->D E Mix and incubate at 25°C for 2 hours D->E F Measure light scattering using a nephelometer E->F G Plot light scattering vs. concentration F->G H Determine precipitation point (Kinetic Solubility) G->H

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh the Methyl 2-(azetidin-3-yloxy)acetate HCl and dissolve it in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution.

  • Plate Setup: Using an automated liquid handler, dispense small volumes of the DMSO stock solution into the wells of a 384-well microplate.

  • Dilution: Add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 2 hours.

  • Measurement: Measure the light scattering in each well using a laser nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the point of precipitation, which is reported as the kinetic solubility.

Thermodynamic Solubility Determination via Shake-Flask Method

This method determines the true equilibrium solubility and is considered the gold standard.[16][17]

Causality Behind Experimental Choices:

  • Excess Solid: Adding an excess of solid compound ensures that the resulting solution is saturated and in equilibrium with the solid phase.[18]

  • Prolonged Incubation: A long incubation period (typically 24 hours or more) with agitation is necessary to ensure that the system reaches thermodynamic equilibrium.[5][16]

  • Separation and Quantification: Centrifugation or filtration is used to separate the undissolved solid from the saturated solution. The concentration of the supernatant is then accurately determined by a quantitative analytical method like HPLC-UV.[16]

Conceptual Diagram of Solute-Solvent Interactions:

G cluster_water Aqueous Environment (Water) cluster_dmso Aprotic Environment (DMSO) Solute_H2O Methyl 2-(azetidin-3-yloxy)acetate H+Cl- Protonated Azetidine Ether Linkage Ester Group Water H₂O Molecules Solute_H2O:f0->Water Ion-Dipole Solute_H2O:f1->Water H-Bonding Solute_H2O:f2->Water H-Bonding Solute_DMSO Methyl 2-(azetidin-3-yloxy)acetate HCl Polar Groups DMSO DMSO Molecules Solute_DMSO:f0->DMSO Dipole-Dipole

Caption: Conceptual Solute-Solvent Interactions.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid Methyl 2-(azetidin-3-yloxy)acetate HCl to a series of vials containing the desired solvents (e.g., water, pH 7.4 PBS, and DMSO). A visual excess of solid material should be present.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours. The agitation ensures continuous mixing to facilitate the dissolution process.

  • Phase Separation: After incubation, remove the vials and allow them to stand briefly. Separate the saturated supernatant from the excess solid by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by passing the solution through a 0.45 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase for analysis.

  • HPLC-UV Analysis: Determine the concentration of the compound in the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Reporting: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Conclusion and Field-Proven Insights

The solubility profile of a compound is not a single value but a multifaceted dataset that provides crucial insights for drug development. For Methyl 2-(azetidin-3-yloxy)acetate HCl, the hydrochloride salt form is anticipated to confer a degree of aqueous solubility. However, factors such as the common ion effect in chloride-rich environments (like gastric fluid) could potentially suppress this solubility.[9][19]

It is a common pitfall to rely solely on high-throughput kinetic solubility data. While invaluable for triaging large numbers of compounds, these values can sometimes be misleadingly high due to the formation of supersaturated solutions.[7][8] Therefore, for lead candidates, confirming the thermodynamic solubility via the shake-flask method is a non-negotiable, self-validating step.

Furthermore, while DMSO is an excellent solvent for creating stock solutions, its presence, even at low percentages, can sometimes influence biological assays.[11][20] Understanding the solubility limits in purely aqueous systems is essential for designing robust experiments and for the eventual development of a viable formulation. This comprehensive, dual-pronged approach to solubility assessment provides the authoritative grounding necessary to make informed decisions and propel a compound through the drug development pipeline with confidence.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Quora. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • BMG LABTECH. Kinetic solubility automated screen. BMG LABTECH. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Rane, S. S., & Anderson, B. D. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Bienta. Shake-Flask Solubility Assay. Bienta. [Link]

  • Hörter, D., & Dressman, J. B. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Oreate AI Blog. [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. PubMed. [Link]

  • ResearchGate. (2019). High-Throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. ResearchGate. [Link]

  • Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • ResearchGate. (2015). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. [Link]

  • PMC. (2013). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. [Link]

  • PubChem. Methyl 2-(azetidin-3-yl)acetate. PubChem. [Link]

  • Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov. Science.gov. [Link]

  • Serajuddin, A. T., et al. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • PMC. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. [Link]

  • ResearchGate. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

  • Molbase. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Molbase. [Link]

  • EPA. Methyl 2-(octadecylthio)acetate Properties. EPA CompTox Dashboard. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Foundational

Safety Data Sheet (SDS) for Methyl 2-(azetidin-3-yloxy)acetate hydrochloride

Technical Safety & Handling Guide: Methyl 2-(azetidin-3-yloxy)acetate hydrochloride Document Control: Version: 1.0 (Research Grade/Intermediate) Status: Operational Whitepaper (Non-Regulatory Format) Part 1: Executive Te...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: Methyl 2-(azetidin-3-yloxy)acetate hydrochloride

Document Control:

  • Version: 1.0 (Research Grade/Intermediate)

  • Status: Operational Whitepaper (Non-Regulatory Format)

Part 1: Executive Technical Summary

Compound Identity & Strategic Value Methyl 2-(azetidin-3-yloxy)acetate hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of advanced pharmaceutical candidates. It features a strained four-membered azetidine ring linked via an ether oxygen to an acetate ester.

  • Chemical Structure Significance: The azetidine ring serves as a conformationally restricted amine scaffold, often used to replace flexible chains (like ethylamines) or larger rings (pyrrolidines) to alter metabolic stability (

    
    ) and reduce lipophilicity (LogD) in drug design [1]. The ether linkage at the C3 position introduces polarity and specific vector orientation for structure-activity relationship (SAR) exploration.
    
  • The "Hidden" Hazard: Unlike standard organic salts, this compound combines a strained ring system (potential alkylating agent) with a hydrolytically labile ester. Its hydrochloride salt form renders it highly hygroscopic. Mismanagement leads not just to safety risks, but to rapid compound degradation (hydrolysis to the carboxylic acid), invalidating expensive experiments.

Identifier Detail
IUPAC Name Methyl 2-(azetidin-3-yloxy)acetate hydrochloride
Chemical Formula

Molecular Weight 145.16 (Free Base) / ~181.62 (HCl Salt)
CAS Number Variable by vendor (Generic Azetidine ethers often range in 1462xxx-xx-x series). Verify batch CoA.
Physical State White to off-white hygroscopic solid

Part 2: Physicochemical Profile & Stability Risks

To handle this compound safely, one must understand the causality of its instability.

1. The Hygroscopicity Cascade As a secondary amine hydrochloride, the lattice energy is high, but the salt is avidly hygroscopic.

  • Mechanism:[1] Absorption of atmospheric water creates a localized acidic aqueous environment on the crystal surface.

  • Consequence: This acidity catalyzes the hydrolysis of the methyl ester to the parent acid (2-(azetidin-3-yloxy)acetic acid), which typically fails downstream coupling reactions (e.g., amide bond formations).

2. Ring Strain Thermodynamics The azetidine ring possesses approximately ~25 kcal/mol of ring strain [2].[1]

  • Stability:[2][3][4][5] While more stable than aziridines, azetidines can undergo ring-opening polymerization or nucleophilic ring-opening under harsh conditions (high heat or strong nucleophiles in the absence of steric protection).

  • Storage Mandate: The compound must be kept at -20°C under an inert atmosphere (Argon/Nitrogen) to kinetically trap the strained ring and prevent ester hydrolysis.

Part 3: Hazard Identification & Predictive Toxicology

Note: Specific toxicological data (LD50) for this research intermediate is often unavailable. The following is a "Read-Across" assessment based on structural motifs.

1. Acute Toxicity & Irritation (GHS Classifications)

  • Skin/Eye/Respiratory Irritant (Category 2/2A/3): The HCl salt is acidic. Upon contact with mucous membranes, it releases protons, causing immediate irritation or chemical burns.

  • Acute Toxicity (Oral/Dermal): Treat as Harmful (Category 4) . Azetidine derivatives can exhibit CNS activity; structurally related compounds (like azetidine-2-carboxylic acid) are proline mimics and can be toxic if ingested in quantity.

2. Genotoxicity Potential (The "Azetidine Risk")

  • Mechanism:[1] Strained nitrogen heterocycles can act as alkylating agents, potentially reacting with DNA nucleophiles (guanine residues).

  • Assessment: While azetidines are significantly less reactive than aziridines (3-membered rings), they are still considered "structural alerts" in genotoxicity screening [3].

  • Operational Rule: Handle as a Potential Mutagen . Use a dedicated fume hood and barrier protection.

Part 4: Operational Handling Protocol (Self-Validating)

This protocol is designed to ensure user safety while simultaneously validating the compound's integrity.

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum; Full-face respirator if handling >5g outside a hood (not recommended).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Latex or Nitrile (tactile feedback).

    • Outer Layer: Nitrile (chemical resistance).[3]

    • Rationale: Azetidines are small molecules with high permeation potential.

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for HCl salts which can sublime/dust).

B. The "Dry-Chain" Workflow
  • Step 1 (Equilibration): Remove the vial from -20°C storage. Do not open until it reaches room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric moisture instantly, degrading the ester.

  • Step 2 (Solubilization):

    • Preferred Solvents: Anhydrous DMF, DMSO, or Methanol (if not transesterification sensitive).

    • Avoid: Water or unbuffered aqueous solutions unless immediately reacting.

  • Step 3 (Neutralization - Critical):

    • When freeing the base for reaction, use a non-nucleophilic base (e.g., DIPEA, TEA) at 0°C.

    • Warning: Exothermic neutralization can trigger ring-opening if temperature is uncontrolled.

C. Workflow Visualization (DOT)

HandlingProtocol Storage Storage (-20°C, Argon) Equilibration Equilibration (30 min to RT) Storage->Equilibration Prevent Condensation Opening Vial Opening (In Fume Hood) Equilibration->Opening < 40% Humidity Solvation Solvation (Anhydrous DMF/DMSO) Opening->Solvation Minimize Air Time Neutralization Free-Basing (DIPEA, 0°C) Solvation->Neutralization Slow Addition Reaction Downstream Reaction Neutralization->Reaction Immediate Use Reaction->Storage Re-seal under Ar

Figure 1: The "Dry-Chain" Handling Workflow designed to prevent hydrolysis and exposure.

Part 5: Emergency Response Architecture

In the event of exposure, the response must address both the acidity (HCl) and the alkylating potential (Azetidine).

Scenario Immediate Action Scientific Rationale
Ocular Exposure Rinse with saline/water for 15 mins. Do not neutralize. The HCl causes immediate pH damage; neutralization (e.g., with bicarb) generates heat, worsening the burn.
Dermal Spill Wash with soap/water. Apply polyethylene glycol (PEG-400) if available.PEG-400 helps solubilize and extract lipophilic amines from the skin matrix better than water alone.
Inhalation Move to fresh air.[3][6] Administer corticosteroids if wheezing occurs.Inhalation of HCl dust causes bronchospasm; azetidine moiety may cause CNS effects (dizziness).
Spill Cleanup Cover with NaHCO3 (Bicarb) -> Absorb with Vermiculite.Neutralize the acid first to stop fuming, then sequester the solid. Incinerate as hazardous waste.
Emergency Logic Diagram (DOT)

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Dermal Contact Type->Skin Liquid/Solid Eye Ocular Contact Type->Eye Splash/Dust Inhale Inhalation Type->Inhale Aerosol ActionSkin 1. Remove Clothing 2. PEG-400 Wash 3. Soap & Water Skin->ActionSkin ActionEye 1. Saline Flush (15m) 2. Ophthalmologist 3. NO Neutralization Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen (if hypoxic) 3. Monitor CNS Inhale->ActionInhale

Figure 2: Triage logic for exposure events, prioritizing decontamination over neutralization for eyes.

Part 6: Disposal & Environmental Fate

Green Chemistry Perspective Azetidines are generally not biodegradable and can be persistent in water sources.

  • Disposal: Do not pour down the drain. The compound must be collected in a "Halogenated Organic Waste" stream (due to the HCl content and nitrogen heterocycle).

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems is required to prevent the formation of NOx gases.

References

  • Mughal, H., & Szostak, M. (2021).[7] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][7] Organic & Biomolecular Chemistry, 19, 3274-3286.[7] Link

  • PubChem. (2025).[8][9] Azetidine Compound Summary. National Library of Medicine. Link

  • Pfizer Inc. (2021).[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • ChemicalBook. (2025).[9] Azetidin-3-yl-acetic acid methyl ester hydrochloride Properties. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Streamlined N-Alkylation of Methyl 2-(azetidin-3-yloxy)acetate hydrochloride via Reductive Amination

Introduction: The Strategic Importance of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can impart favorable physicochemical properties, including improved metabolic stability, aqueous solubility, and three-dimensional diversity, which can enhance binding affinity and selectivity.[1][2] The functionalization of the azetidine nitrogen is a critical step in harnessing the potential of this motif. Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, enabling the efficient synthesis of secondary and tertiary amines from readily available carbonyl compounds and amines.[3][4][5]

This application note provides detailed, field-proven protocols for the N-alkylation of Methyl 2-(azetidin-3-yloxy)acetate hydrochloride, a valuable building block, using two common and highly effective reductive amination procedures. We will explore the underlying chemical principles, offer step-by-step experimental guidance, and provide insights into reaction optimization and troubleshooting.

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a sequential, often one-pot, process that converts a carbonyl group and an amine into a more substituted amine.[6] The reaction proceeds through two key stages:

  • Iminium Ion Formation: Since Methyl 2-(azetidin-3-yloxy)acetate is a secondary amine, its reaction with an aldehyde or ketone first forms a hemiaminal intermediate. This intermediate rapidly loses a molecule of water to generate a positively charged iminium ion.[7][8] The formation of this intermediate is typically the rate-limiting step and is often catalyzed by mild acid.[9][10]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[11] The success of the one-pot reaction hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[12][13]

Reductive Amination Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Azetidine Azetidine HCl (Secondary Amine) Base Base (e.g., TEA) - HCl Azetidine->Base FreeAmine Free Azetidine Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Aldehyde Aldehyde (R'-CHO) Aldehyde->Hemiaminal H2O - H₂O Hemiaminal->H2O Iminium Iminium Ion Hydride Hydride Transfer Iminium->Hydride H2O->Iminium Reductant Reducing Agent (e.g., NaBH(OAc)₃) Reductant->Hydride Product Tertiary Amine Product Hydride->Product

Caption: Mechanism of reductive amination with a secondary amine.

Reagent Selection: A Comparative Analysis

The choice of reducing agent is critical for a successful reductive amination. While many hydride sources exist, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are the most widely used for this transformation due to their selectivity.[6][9]

ReagentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Mild and highly selective for iminium ions over carbonyls.[13][14] Effective under neutral or mildly acidic conditions.[15] Non-toxic byproducts (acetate).[12] Generally gives high yields with fewer side products.[14]Moisture-sensitive; reacts with protic solvents like methanol.[16] Slightly higher cost.
Sodium Cyanoborohydride (NaBH₃CN) Mild reducing agent, stable in weakly acidic media (pH 4-5).[10][16] Selectively reduces iminium ions.[17] Can be used in protic solvents like methanol.[16]Highly Toxic. [14] Can liberate toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic or during acidic workup.[17] Requires careful pH control and handling.[18]

For most applications, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its superior safety profile and high efficacy, making it ideal for both small-scale discovery and larger-scale synthesis.[12][13]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the reaction of Methyl 2-(azetidin-3-yloxy)acetate hydrochloride with isobutyraldehyde as a model carbonyl partner.

Materials:

  • Methyl 2-(azetidin-3-yloxy)acetate hydrochloride (1.0 eq)

  • Isobutyraldehyde (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add Methyl 2-(azetidin-3-yloxy)acetate hydrochloride (1.0 eq).

  • Add anhydrous DCE or DCM (to make a ~0.1 M solution).

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes. The suspension should become a clear solution.

  • Add isobutyraldehyde (1.1 eq) to the reaction mixture and stir at 0 °C for 20 minutes to allow for iminium ion formation.

  • In a single portion, add Sodium Triacetoxyborohydride (1.5 eq) to the flask. Note: STAB is a solid and can be added directly.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Caution: Gas evolution (CO₂) may occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: Alternative Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol presents an alternative using NaBH₃CN, which requires careful pH management and stringent safety precautions.

Materials:

  • Methyl 2-(azetidin-3-yloxy)acetate hydrochloride (1.0 eq)

  • Isobutyraldehyde (1.1 - 1.2 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Methanol (Anhydrous)

  • Acetic Acid (to adjust pH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or DCM for extraction

Procedure:

  • To a round-bottom flask, add Methyl 2-(azetidin-3-yloxy)acetate hydrochloride (1.0 eq) and dissolve in anhydrous methanol (~0.1 M).

  • Add TEA or DIPEA (1.1 eq) and stir for 10 minutes.

  • Add isobutyraldehyde (1.1 eq) and stir for 30 minutes at room temperature.

  • Add Sodium Cyanoborohydride (1.5 eq).

  • Carefully monitor the pH of the reaction mixture. Using a glass rod and pH paper, slowly add glacial acetic acid dropwise until the pH is between 4 and 5. This protonates the imine, accelerating the reduction.[9][19]

  • Stir at room temperature for 3-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Perform all steps in a well-ventilated fume hood. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ solution to quench the reaction and neutralize the acid.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the resulting aqueous residue three times with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via silica gel column chromatography.

Optimization & Troubleshooting

ParameterGuideline & RationaleCommon Issues & Solutions
Stoichiometry Amine: 1.0 eq. Base: 1.05-1.2 eq to ensure complete neutralization of the HCl salt. Carbonyl: 1.1-1.3 eq. A slight excess drives iminium formation. Reductant: 1.3-1.6 eq to ensure complete reduction.[14]Incomplete Reaction: Increase equivalents of carbonyl and/or reductant. Ensure the base is sufficient and anhydrous.
Solvent STAB: Aprotic solvents like DCE, DCM, or THF are required. DCE is often preferred as reactions can be faster.[13][14] NaBH₃CN: Protic solvents like Methanol or Ethanol are suitable and can accelerate imine formation.[16]Low Yield: Ensure anhydrous conditions, especially for STAB. If solubility is an issue, try a different solvent (e.g., THF).
Temperature Most reactions proceed efficiently at room temperature. For less reactive ketones, gentle heating (40-50 °C) may be required.Side Product Formation: If side reactions occur at higher temperatures, run the reaction at 0 °C to room temperature for a longer period.
pH Control STAB: Generally does not require strict pH control, but adding 1-2 eq of acetic acid can catalyze the reaction with sluggish ketones.[14] NaBH₃CN: Crucial. The optimal range is pH 4-5 to favor iminium ion formation and reduction.[9][20]No Reaction (NaBH₃CN): pH may be too high (imine doesn't protonate) or too low (amine is fully protonated and non-nucleophilic).

digraph "Experimental Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="1. Combine Azetidine HCl\n& Anhydrous Solvent"]; AddBase [label="2. Add Base (TEA/DIPEA)\nat 0 °C"]; AddAldehyde [label="3. Add Aldehyde/Ketone\nStir to form Iminium"]; AddReductant [label="4. Add Reducing Agent\n(STAB or NaBH₃CN)"]; Reaction [label="5. Stir at Room Temp\nMonitor by TLC/LC-MS"]; Quench [label="6. Quench Reaction\n(aq. NaHCO₃)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="7. Liquid-Liquid Extraction"]; Dry [label="8. Dry Organic Layer\n(e.g., MgSO₄) & Filter"]; Concentrate [label="9. Concentrate under\nReduced Pressure"]; Purify [label="10. Purify by Column\nChromatography"]; End [label="11. Characterize Pure Product", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> AddBase -> AddAldehyde -> AddReductant -> Reaction -> Quench -> Extract -> Dry -> Concentrate -> Purify -> End; }

Sources

Application

Standard operating procedure for handling Methyl 2-(azetidin-3-yloxy)acetate HCl

Product Profile & Application Context Chemical Name: Methyl 2-(azetidin-3-yloxy)acetate hydrochloride CAS Number: 2243521-68-6 Formula: C₆H₁₁NO₃[1] · HCl Molecular Weight: 181.62 g/mol (salt) / 145.16 g/mol (free base) S...

Author: BenchChem Technical Support Team. Date: February 2026

Product Profile & Application Context

Chemical Name: Methyl 2-(azetidin-3-yloxy)acetate hydrochloride CAS Number: 2243521-68-6 Formula: C₆H₁₁NO₃[1] · HCl Molecular Weight: 181.62 g/mol (salt) / 145.16 g/mol (free base) Structure Description: A 3-substituted azetidine ring linked via an ether oxygen to a methyl acetate moiety.

Scientific Significance

In modern drug discovery, Methyl 2-(azetidin-3-yloxy)acetate HCl serves as a critical "sp³-rich" building block. Unlike traditional aromatic spacers, the azetidine ring offers a rigid, non-planar geometry that can improve the metabolic stability and water solubility of lead compounds. The ether linkage at the 3-position provides a stable, polar tether, while the secondary amine and methyl ester offer orthogonal handles for further diversification (e.g., amide coupling, reductive amination, or saponification).

Health, Safety, and Environment (HSE)

Hazard Identification

While specific toxicological data for this exact catalog number may be limited, azetidine salts are universally classified as Irritants .

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Double-gloving recommended)Protects against potential transdermal absorption of small heterocycles.
Eye Protection Chemical Splash GogglesPrevents corneal damage from acidic dust (HCl salt).
Respiratory N95 or Fume Hood (Face Velocity > 0.5 m/s)Prevents inhalation of fine hygroscopic dust.
Clothing Lab Coat (Cotton/Poly blend)Standard barrier protection.
Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2][3][4]

  • Spill Cleanup: Do not dry sweep. Dampen with inert oil or water (if waste container allows) to suppress dust, then wipe with wet chem-wipes.

Storage & Stability Protocol

Critical Factor: Hygroscopicity Azetidine hydrochloride salts are prone to absorbing atmospheric moisture, which leads to hydrolysis of the methyl ester over time (forming the carboxylic acid impurity) and "clumping" that complicates weighing.

  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly required if kept dry.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Vial cap must be taped with Parafilm. Keep inside a secondary desiccator jar containing active silica gel or Drierite.

Experimental Protocols

Solubilization & Stock Preparation

The HCl salt is highly soluble in polar protic and aprotic solvents but insoluble in non-polar organics (Hexane, Et₂O).

  • Preferred Solvent: DMSO (for biological assays) or Methanol/DMF (for synthesis).

  • Concentration Limit: Up to 100 mM in DMSO is typically stable.

  • Stability: Use fresh. Ester hydrolysis can occur in aqueous buffers at pH > 8.0.

Neutralization (Free-Basing) Strategy

Context: The secondary amine is protonated (HCl salt). To participate in nucleophilic attacks (e.g., SNAr, Amide Coupling), it must be deprotonated.

Method A: In-Situ Neutralization (Recommended)

  • Reagents: Use a tertiary amine base (DIPEA or TEA).

  • Ratio: Add 3.0 - 4.0 equivalents of base relative to the azetidine salt.

    • Why? 1 eq neutralizes the HCl; 1-2 eq scavenges the acid generated during coupling; excess ensures the amine remains nucleophilic.

Method B: Biphasic Extraction (For sensitive couplings)

  • Dissolve salt in minimal water.

  • Add saturated NaHCO₃ (pH ~8-9).

  • Extract 5x with DCM/Isopropanol (3:1 ratio). Note: Pure DCM may not extract the polar azetidine efficiently.

  • Dry organics over Na₂SO₄ and concentrate immediately. Do not store the free base ; it may polymerize or degrade.

Synthetic Workflow: Amide Coupling

This protocol describes coupling the azetidine to a Carboxylic Acid (R-COOH) using HATU.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve R-COOH (1.0 eq) in dry DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 eq). Stir for 5-10 minutes to form the active ester (yellowing often observed).

  • Amine Addition: Add Methyl 2-(azetidin-3-yloxy)acetate HCl (1.1 eq) directly as a solid or dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature for 2–12 hours. Monitor by LCMS.[5]

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (removes acid/HATU byproducts), Water, and Brine. Dry over MgSO₄.

Visualization of Workflows

Logic Flow: Reagent Handling & Reactivity

The following diagram illustrates the decision matrix for handling this reagent based on the desired chemical outcome.

Azetidine_Workflow Start Methyl 2-(azetidin-3-yloxy)acetate HCl (Solid, Hygroscopic) Storage Storage: Desiccator, 4°C, Argon Start->Storage Weighing Weighing: Quickly, avoid humidity Storage->Weighing Solvent Solubilization: DMF, DMSO, or MeOH Weighing->Solvent Decision Intended Reaction? Solvent->Decision Route_Amide Amide Coupling (Target: Secondary Amine) Decision->Route_Amide Functionalize N Route_Hydrolysis Saponification (Target: Methyl Ester) Decision->Route_Hydrolysis Deprotect Ester Action_Base Add Excess Base (DIPEA/TEA > 3 eq) Route_Amide->Action_Base Requires Free Base Action_LiOH Add LiOH/THF/H2O (0°C to RT) Route_Hydrolysis->Action_LiOH Standard Hydrolysis Product_Amide Amide Product (Ester Intact) Action_Base->Product_Amide Product_Acid Carboxylic Acid (Amine Intact/Protected) Action_LiOH->Product_Acid

Caption: Operational workflow for storage, solubilization, and divergent synthetic pathways.

Quality Control (QC) & Troubleshooting

Expected Analytical Data
  • ¹H NMR (DMSO-d₆):

    • Azetidine Protons: Look for multiplets around δ 3.8–4.5 ppm (ring protons). The protons adjacent to Nitrogen will shift significantly depending on pH (salt vs free base).

    • Methyl Ester: Sharp singlet at ~δ 3.6–3.7 ppm.

    • Linker (O-CH₂-CO): Singlet or AB quartet around δ 4.1 ppm.

  • LCMS:

    • M+H: Expect 146.1 m/z (Free base mass + H⁺).

    • Common Impurity: Mass 132.1 m/z indicates hydrolysis of the methyl ester to the acid (C₅H₉NO₃).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Coupling Incomplete neutralization of HCl salt.Ensure DIPEA is fresh and used at >3 equivalents.
"Sticky" Solid Moisture absorption (Hygroscopic).Dry under high vacuum for 4h before use. Weigh in dry box if possible.
LCMS shows Mass -14 Ester hydrolysis (Methyl -> Acid).Avoid aqueous bases during workup if reaction time was long; store stock solutions in anhydrous DMSO.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53408531, Methyl 2-(azetidin-3-yl)acetate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of Azetidin-3-yloxy Acetate Derivatives

Welcome to the technical support center for the purification of azetidin-3-yloxy acetate derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in iso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of azetidin-3-yloxy acetate derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The unique structure of these molecules—combining a strained, basic azetidine ring with an ester functionality—presents specific purification hurdles that require a nuanced approach. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Strategic Method Selection

This section addresses high-level strategic decisions you'll face when designing a purification workflow.

Q1: What are the primary challenges I should anticipate when purifying azetidin-3-yloxy acetate derivatives?

A1: The purification of these derivatives is complicated by three core molecular features:

  • Basicity of the Azetidine Nitrogen: The secondary amine within the azetidine ring is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, irreversible adsorption, or degradation.

  • Ring Strain: The four-membered azetidine ring is sterically strained and susceptible to cleavage, particularly under acidic conditions.[1][2] Protonation of the nitrogen atom can catalyze ring-opening, leading to the formation of polar impurities and loss of yield.[2]

  • Variable Polarity: The overall polarity of the molecule can vary significantly based on other substituents, making the choice between normal-phase and reverse-phase chromatography non-obvious.

A successful purification strategy must mitigate these factors to achieve high purity and yield.

Q2: I have a crude reaction mixture. What should be my first purification step?

A2: For most crude mixtures, a liquid-liquid acid-base extraction is the ideal first step.[3][4] This technique leverages the basicity of the azetidine nitrogen to separate your desired compound from neutral or acidic impurities. By washing the organic solution with a dilute aqueous acid (e.g., 1M HCl), the basic azetidine derivative is protonated, forming a water-soluble salt that partitions into the aqueous layer.[5][6] Neutral organic impurities remain in the organic layer and can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) will deprotonate your compound, allowing it to be re-extracted into a fresh organic solvent. This simple, scalable method significantly cleans up the sample before committing to more resource-intensive chromatography.[7][8]

Q3: How do I choose between Normal-Phase and Reverse-Phase chromatography?

A3: The choice depends primarily on the polarity of your specific derivative and the nature of the impurities you need to remove.

  • Choose Normal-Phase (NP) Chromatography when your compound is of low to moderate polarity and is readily soluble in common organic solvents like ethyl acetate or dichloromethane.[9] NP chromatography on silica gel is often the default choice in synthetic chemistry.[7] However, due to the basic nature of the azetidine, modifications are almost always necessary (see Troubleshooting Q5).

  • Choose Reverse-Phase (RP) Chromatography when your compound is highly polar and/or water-soluble.[8][10] RP is also an excellent choice when NP fails to provide adequate separation or causes on-column degradation. It is often used as the final purification step for drug molecules.[7]

The following decision tree can guide your initial choice:

G start Crude Product Mixture extraction Perform Acid-Base Extraction? start->extraction extraction_yes Aqueous Layer (Product Salt) Organic Layer (Impurities) extraction->extraction_yes Yes chrom_choice Assess Polarity of Partially Purified Product extraction->chrom_choice No (for neutral analogs) basify Basify & Re-extract Product into Organic Solvent extraction_yes->basify basify->chrom_choice np_path Low to Moderate Polarity (Good solubility in Hex/EtOAc) chrom_choice->np_path Non-Polar rp_path High Polarity (Good solubility in MeOH/H2O) chrom_choice->rp_path Polar np_chrom Normal-Phase Flash Chromatography (Silica + Basic Modifier) np_path->np_chrom rp_chrom Reverse-Phase Flash Chromatography (C18) rp_path->rp_chrom final Pure Product np_chrom->final rp_chrom->final

Caption: Initial Purification Strategy Decision Tree.

Section 2: Troubleshooting Guide for Common Issues

This section provides solutions to specific experimental problems you may encounter.

Q4: My yield is very low after my acid-base extraction. What went wrong?

A4: Low yield after an acid-base extraction can typically be traced to one of three issues:

  • Incomplete Extraction/Back-Extraction: Ensure you have used a sufficient volume of aqueous acid/base and allowed for adequate mixing to reach equilibrium. Perform multiple extractions (e.g., 3x) with smaller volumes rather than a single large extraction. When re-extracting the free base, ensure the aqueous layer was made sufficiently basic (check with pH paper) to fully neutralize the ammonium salt.

  • Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product at the interface. If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or pass the mixture through a pad of Celite.

  • Acid-Catalyzed Degradation: While dilute acid is used, prolonged exposure or the use of overly strong acidic conditions can cause the azetidine ring to open.[1][2] Work quickly and use chilled solutions if you suspect instability. Neutralize the acidic extract as soon as you have separated it from the organic impurities.

Q5: My compound is streaking badly on my silica gel TLC plate and column, giving poor separation. How do I fix this?

A5: This is the most common issue when purifying basic amines on standard silica gel. The streaking (or "tailing") is caused by strong ionic interactions between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow, heterogeneous desorption from the stationary phase.

Solution: Add a small amount of a basic modifier to your mobile phase to "deactivate" the acidic sites on the silica.

  • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate/0.1% TEA).[11] TEA is a volatile base that will compete with your compound for the acidic sites, resulting in sharper peaks and more predictable elution.

  • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as your polar component (e.g., preparing a 10% solution of 7N NH₃/MeOH in DCM) can be very effective and is easier to remove under vacuum than TEA.[11]

G cluster_0 A) Without Basic Modifier cluster_1 B) With Basic Modifier (TEA) Silica_A Si-OH Azetidine_A Azetidine-N: Azetidine_A->Silica_A Strong Ionic Interaction (Causes Tailing) Silica_B Si-O⁻ H-NEt₃⁺ Azetidine_B Azetidine-N: Azetidine_B->Silica_B Weak van der Waals Interaction Only (Sharp Peak) TEA NEt₃ TEA->Silica_B  TEA neutralizes  acidic sites

Caption: Mechanism of Peak Tailing and Basic Modifier Effect.

Q6: I'm losing my compound during flash chromatography on silica, and I'm seeing new, highly polar spots appear on TLC analysis of my fractions. What is happening?

A6: This is a strong indicator of on-column degradation. The acidic surface of the silica gel is likely catalyzing the ring-opening of your azetidine derivative.[2] The resulting product, often an amino alcohol, is much more polar and will either elute very late or remain permanently adsorbed to the column.

Solutions:

  • Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing a basic modifier (e.g., 1% TEA in Hexane/EtOAc). This pre-treatment neutralizes the most aggressive acidic sites.

  • Switch to a Less Acidic Stationary Phase: If the problem persists, consider using neutral or basic alumina as your stationary phase. Alumina is generally less acidic than silica and can be better for purifying sensitive amines.

  • Use Reverse-Phase Chromatography: Switching to a C18 reverse-phase column eliminates the issue of acidic silanol groups entirely.[10][12] The separation will then occur based on hydrophobicity.

Q7: My compound elutes immediately (in the void volume) from my C18 reverse-phase column, even with 100% water. How can I get it to retain?

A7: This indicates your compound is too polar for effective retention under standard reverse-phase conditions. The hydrophobic C18 stationary phase is not interacting sufficiently with your polar molecule.

Solutions:

  • Use an Ion-Pairing Agent: If your molecule can be protonated, adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase can help. The TFA will form an ion pair with the protonated azetidine, increasing its overall hydrophobicity and promoting retention on the C18 column. Caution: Use this method judiciously, as prolonged exposure to even weak acids like TFA can degrade sensitive azetidines. Evaporate fractions immediately after collection.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds.[13] HILIC uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[13] In HILIC, polar compounds are more strongly retained, providing separation where reverse-phase fails.

Q8: My purified compound looks like an oil and won't crystallize. How can I obtain a solid?

A8: "Oiling out" is a common problem in crystallization, often caused by residual impurities or selection of a suboptimal solvent.[14]

  • Increase Purity: The most common reason for oiling out is insufficient purity. The impurities disrupt the formation of a crystal lattice. Re-purify the material using chromatography, ensuring you collect only the purest fractions. Purity should ideally be >95% before attempting crystallization.

  • Screen a Wider Range of Solvents: The ideal solvent is one where your compound is highly soluble when hot but poorly soluble when cold.[14] Test a variety of solvents with different polarities (e.g., heptane, ethyl acetate, isopropanol, acetonitrile).

  • Try an Anti-Solvent Technique: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled precipitation often yields better crystals.[14]

  • Form a Salt: Azetidines readily form salts with acids (e.g., HCl, tartaric acid, citric acid). These salts often have much higher melting points and are more crystalline than the free base. Dissolving the free base in a solvent like diethyl ether or ethyl acetate and adding a stoichiometric amount of an acid (e.g., HCl in ether) can precipitate the crystalline salt.

Section 3: Data Tables & Protocols

Table 1: Comparison of Primary Purification Techniques
TechniqueProsConsBest For...
Acid-Base Extraction Fast, inexpensive, highly scalable, removes gross impurities.[3]Risk of emulsion, potential for acid-catalyzed degradation.Initial cleanup of crude reaction mixtures.
Normal-Phase Flash Widely available, good for less polar compounds, easy solvent removal.[11]Requires basic modifier, risk of on-column degradation for sensitive substrates.[2][15]Purification of moderately polar, organic-soluble derivatives.
Reverse-Phase Flash Avoids issues with acidic silica, excellent for polar compounds.[8]More expensive stationary phase, aqueous fractions are harder to evaporate.Final purification of polar derivatives, especially for biological testing.
Crystallization Provides very high purity, yields stable solid material.Can be difficult to establish conditions, may not be possible for all derivatives.[14]Final polishing step to obtain analytical-grade material.
Table 2: Recommended Solvent Systems for Normal-Phase Chromatography
Polarity of CompoundPrimary Solvent System (Gradient)Basic Modifier
Low Polarity Hexane / Ethyl Acetate (0 -> 100% EtOAc)0.1 - 0.5% Triethylamine
Medium Polarity Dichloromethane / Methanol (0 -> 20% MeOH)0.5 - 1% Triethylamine
Medium-High Polarity Dichloromethane / (7N NH₃ in Methanol) (0 -> 20% Amine/MeOH)Ammonia (in MeOH)
Experimental Protocol: General Method for Normal-Phase Flash Chromatography
  • Develop Method via TLC: Spot your crude material on a silica gel TLC plate. Develop the plate in several solvent systems (e.g., 4:1 Hex:EtOAc, 1:1 Hex:EtOAc, 9:1 DCM:MeOH). For each system, also run a plate where you've added ~0.5% TEA to the developing chamber. Identify the system that gives your product an Rf value between 0.15 and 0.35 and provides good separation from impurities.[11]

  • Prepare the Column: Select a silica gel cartridge with a mass approximately 50-100 times the mass of your crude sample.

  • Equilibrate the Column: Flush the column with 3-5 column volumes of your starting eluent (e.g., 100% Hexane with 0.5% TEA). This ensures the silica is fully wetted and the basic modifier has deactivated the surface.

  • Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene). If it is not fully soluble, mix it with a small amount of silica gel to create a dry powder ("dry loading"). Apply the solution or dry powder to the top of the column.

  • Run the Gradient: Begin the elution with your starting solvent mixture and gradually increase the polarity according to the gradient you've programmed, based on your TLC results.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Biotage. (n.d.). Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. [Link]

  • St-Denis, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Dubant, S., & Mathews, B. (2009). Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. [Link]

  • Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • Hawach. (2025). The Importance of Flash Columns in Chromatography. [Link]

  • Biotage. (2025). Optimizing chromatographic purification for rapid results in chemical manufacturing. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. [Link]

  • Biotage. (2025). Successful flash chromatography. [Link]

  • Element Lab Solutions. (n.d.). Normal Phase flash chromatography. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

Sources

Optimization

Resolving pH sensitivity issues with azetidine hydrochloride salts

Subject: Troubleshooting Stability & Reactivity Issues with Azetidine Scaffolds Ticket ID: AZ-TCH-902 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Stability & Reactivity Issues with Azetidine Scaffolds Ticket ID: AZ-TCH-902 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

The Azetidine Paradox: Executive Summary

Azetidines are high-value pharmacophores due to their ability to lower lipophilicity (LogD) and improve metabolic stability compared to larger rings like pyrrolidines. However, they present a unique "Stability Paradox" :

  • High Basicity: With a pKₐ ~11.3, azetidines are significantly more basic than most secondary amines.

  • High Ring Strain: The four-membered ring possesses ~25.4 kcal/mol of strain energy.[1]

The Core Issue: To utilize the amine, you must neutralize the hydrochloride salt. However, the moment the free base is generated, the nitrogen becomes highly nucleophilic. If this occurs in the presence of any remaining protonated azetidine (which acts as an electrophile due to ring strain), a rapid, self-propagating Cationic Ring-Opening Polymerization (CROP) occurs.

This guide provides the protocols to navigate this narrow stability window.

Diagnostic Visualization: Why Your Reaction Failed

The following diagram illustrates the "Danger Zone" where most experiments fail—specifically during the transition from Salt to Free Base.

AzetidineDegradation Salt Azetidine HCl (Stable Solid) Neutralization Neutralization (Base Addition) Salt->Neutralization pH > 11 Hydrolysis Ring Opening (If Aqueous Acid) Salt->Hydrolysis Strong Acid + Heat FreeBase Free Base (Highly Nucleophilic) Neutralization->FreeBase Dimer Dimerization (First Failure Mode) FreeBase->Dimer Attacks Protonated Monomer (CROP) Polymer Oligomers/Polymers (Viscous Oil/Gunk) Dimer->Polymer Chain Propagation

Figure 1: The Cationic Ring-Opening Polymerization (CROP) cascade.[2] The critical failure mode is the self-reaction between a free base monomer and a protonated salt monomer.

Troubleshooting & FAQs

Issue 1: "My reaction mixture turned into a viscous gum/oil during neutralization."

Diagnosis: You likely attempted to "free base" the azetidine salt ex situ (e.g., in a separatory funnel) or added base too quickly. This triggered polymerization. The Fix: Never isolate the free base unless absolutely necessary. Use In Situ Neutralization .[3]

ParameterStandard Amine Protocol (Avoid)Azetidine Protocol (Recommended)
Base Choice Triethylamine (TEA)DIPEA (Hünig's Base) or NMM
Stoichiometry Excess (2.0 - 3.0 eq)Controlled (1.0 - 1.1 eq)
Timing Pre-mix amine + baseAdd base LAST to the cooled mixture
Temperature Room Temperature0°C to -10°C
Issue 2: "I cannot extract the product; it stays in the aqueous layer."

Diagnosis: The high pKₐ (~11.3) means that at pH 10 (standard Carbonate workup), the azetidine is still ~95% protonated (water-soluble). The Fix: You cannot simply raise the pH to 13 (which would extract it) because hydroxide is a nucleophile that will open the ring.

  • Solution A: Use a "Salting Out" technique with IPA/DCM (Protocol below).

  • Solution B: Skip aqueous workup entirely and purify the salt directly via reverse-phase chromatography.

Issue 3: "Peptide coupling yields are consistently low (<40%)."

Diagnosis: Pre-activation of the carboxylic acid (with HATU/EDC) followed by addition of the azetidine salt often fails because the activated ester hydrolyzes faster than the bulky, charged azetidine salt can react. The Fix: Switch to a "One-Pot, Cold-Start" protocol. The base must be present to deprotonate the azetidine only at the rate it is consumed by the activated ester.

Validated Experimental Protocols

Protocol A: Safe Amide Coupling (In Situ Neutralization)

Use this for attaching azetidines to carboxylic acids/amino acids.

Workflow Visualization:

CouplingProtocol Start Start: Carboxylic Acid + Azetidine HCl Solvent Dissolve in DMF/DCM (0.1 M Concentration) Start->Solvent Cooling Cool to 0°C (Ice Bath) Solvent->Cooling Reagent Add Coupling Agent (HATU or EDC) Cooling->Reagent Base Add DIPEA dropwise (Strictly 2.1 eq) Reagent->Base React Stir 0°C (1h) -> RT (4h) Base->React

Figure 2: The "Cold-Start" protocol ensures the free base is consumed immediately upon generation, preventing dimerization.

Step-by-Step:

  • Dissolve: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) and Azetidine HCl (1.1 eq) in anhydrous DMF or DCM.

  • Cool: Submerge flask in an ice bath (0°C). Allow to equilibrate for 10 minutes.

  • Activate: Add the coupling reagent (e.g., HATU, 1.1 eq). Note: The reaction will not start yet as the amine is protonated.

  • Initiate (Critical): Add DIPEA (Diisopropylethylamine) dropwise.

    • Calculation: You need 1.0 eq to neutralize the HCl salt + 1.0 eq for the HATU mechanism = 2.0 to 2.1 eq total . Do not use large excess.

  • Monitor: Stir at 0°C for 1 hour, then warm to Room Temp. Monitor via LCMS.

Protocol B: Isolation of Free Base (The "Salting Out" Method)

Use this ONLY if you must isolate the free amine for a reaction incompatible with salts (e.g., Buchwald-Hartwig).

  • Dissolve: Dissolve Azetidine HCl in minimal water (1 mL per mmol).

  • Cool: Chill to 0°C.

  • Basify: Slowly add saturated K₂CO₃ (Potassium Carbonate) until pH ~11. Do not use NaOH.

  • Extract:

    • Do not use pure Ethyl Acetate (poor solubility for polar amines).

    • Use 3:1 DCM:Isopropanol or Chloroform .

    • Perform 4-5 extractions.

  • Dry & Concentrate: Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic). Concentrate at low temperature (<30°C) .

  • Store: Use immediately or store as a frozen benzene solution.

References

  • Mechanism of Azetidine Degrad

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines[4]

    • Source: ACS Medicinal Chemistry Letters (2021)
    • URL:[Link][4]

  • Polymeriz

    • Title: Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents
    • Source: Journal of the American Chemical Society / Princeton University Research (2017)
    • URL:[Link]

  • Synthesis and Reactivity Overview

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle[1]

    • Source: Chemical Reviews / RSC Publishing (2021)
    • URL:[Link]

  • Peptide Coupling with Azetidine-2-Carboxylic Acid

    • Title: Synthesis and Peptide Bond Orientation in Tetrapeptides Containing Azetidine-2-Carboxylic Acid[5]

    • Source: Biopolymers (1990)
    • URL:[Link]

Sources

Troubleshooting

Thermal stability concerns for Methyl 2-(azetidin-3-yloxy)acetate

Topic: Thermal Stability & Handling Guide Document ID: TS-AZE-03-O-AC Last Updated: February 15, 2026 Executive Summary Methyl 2-(azetidin-3-yloxy)acetate is a high-value heterocyclic building block. Its utility in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Handling Guide Document ID: TS-AZE-03-O-AC Last Updated: February 15, 2026

Executive Summary

Methyl 2-(azetidin-3-yloxy)acetate is a high-value heterocyclic building block. Its utility in medicinal chemistry (e.g., JAK inhibitor synthesis) is counterbalanced by significant thermal instability. This instability arises from two converging factors: high ring strain (~25.4 kcal/mol) inherent to the azetidine core and the nucleophilic-electrophilic duality of the amino-ester motif.

This guide provides the mechanistic "why" behind the degradation and the practical "how" to prevent it, ensuring your experimental workflows remain robust.

Module 1: The Degradation Mechanism (The "Why")

The primary failure mode for this compound is not simple thermal decomposition, but rather intermolecular self-condensation (oligomerization) .

1.1 The "Head-to-Tail" Polymerization Risk

In its free base form, the molecule possesses a nucleophilic secondary amine (the azetidine nitrogen) and an electrophilic carbonyl (the methyl ester). In the liquid phase or concentrated solution, the amine of one molecule attacks the ester of its neighbor.

  • Driving Force: Formation of a stable amide bond (approx. -20 kcal/mol stabilization) overcomes the entropic cost of oligomerization.

  • Catalyst: Heat accelerates this nucleophilic attack.

  • Result: The clear oil transforms into a viscous gum or insoluble solid (oligomer/polymer) irreversibly.

1.2 Visualizing the Pathway

DegradationMechanism Monomer Monomer (Free Base) (Liquid/Oil) Transition Nucleophilic Attack (N attacks Ester Carbonyl) Monomer->Transition Heat / Conc. Dimer Dimer Intermediate (Amide Bond Formed) Transition->Dimer - MeOH Methanol Byproduct: Methanol Transition->Methanol Polymer Oligomer/Polymer (Insoluble Gel) Dimer->Polymer Chain Propagation

Figure 1: The irreversible self-condensation pathway of the free base amino ester.

Module 2: Troubleshooting Guide

Use this matrix to diagnose and resolve observed instabilities.

Symptom Probable Cause Technical Diagnosis Corrective Action
Material turns into a gel/gum Self-PolymerizationFree base stored neat at RT allowed intermolecular nucleophilic attack.Immediate: None (irreversible). prevention: Store as HCl or TFA salt. Never store free base neat >24h.
NMR shows new -OCH3 peak HydrolysisMoisture ingress hydrolyzed the ester to the carboxylic acid + methanol.Dry solvents over activated molecular sieves (3Å). Store under Argon/Nitrogen.
Loss of material on Rotovap Volatility / CodistillationCompound has moderate volatility; codistills with high-boiling solvents.Do not exceed 30°C bath temp. Use vacuum >10 mbar. Avoid high-vac for prolonged periods.
Darkening color (Yellow/Brown) Ring Oxidation / OpeningAzetidine ring strain release or oxidation of the amine.Repurify via short-path column chromatography (neutral alumina or silica w/ 1% Et3N).
Module 3: Experimental Protocols

These protocols are designed to be self-validating. If the "Check" step fails, do not proceed.

Protocol A: Safe Storage (Conversion to HCl Salt)

The free base is unstable. The Hydrochloride (HCl) salt protonates the nitrogen, removing its nucleophilicity and preventing polymerization.

  • Dissolution: Dissolve the crude free base (1.0 eq) in anhydrous Et₂O or 1,4-Dioxane (10 mL/g).

    • Check: Solution must be clear. If cloudy, filter through a 0.45µm PTFE filter.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq) under vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid under inert atmosphere (Nitrogen funnel). Wash with cold Et₂O.

  • Drying: Dry under high vacuum at room temperature for 4 hours.

    • Validation: Take 1H NMR in D₂O. The azetidine ring protons should shift downfield (~0.5-1.0 ppm) compared to free base, confirming protonation.

Protocol B: Thermal Stress Test (DSC Simulation)

Before scaling up a reaction involving this building block, determine its stability limit in your specific solvent matrix.

  • Preparation: Prepare a 0.1 M solution of the compound in your reaction solvent.

  • Sampling: Aliquot into 3 sealed HPLC vials.

  • Stress:

    • Vial A: Control (4°C).

    • Vial B: Process Temp (e.g., 50°C) for 2 hours.

    • Vial C: Process Temp + 20°C (e.g., 70°C) for 2 hours.

  • Analysis: Run UPLC-MS or TLC immediately.

    • Criterion: If Vial B shows >5% degradation (new peaks or baseline smear indicating oligomers) compared to Vial A, the process temperature is unsafe.

Module 4: Decision Tree for Handling

Follow this logic flow to ensure sample integrity during synthesis.

HandlingLogic Start Start: Methyl 2-(azetidin-3-yloxy)acetate Form Current State? Start->Form FreeBase Free Base (Oil) Form->FreeBase Salt Salt (HCl/TFA Solid) Form->Salt Usage Immediate Use? FreeBase->Usage Action3 Store at -20°C Desiccated Salt->Action3 Store Storage Required Usage->Store No Action1 Keep cold (0°C) Use within 12 hours Usage->Action1 Yes Action2 CRITICAL: Convert to Salt (See Protocol A) Store->Action2

Figure 2: Operational logic for storage vs. immediate usage.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I distill this compound to purify it? A: High Risk. Distillation requires heat, which accelerates the self-polymerization of the free base. Even under high vacuum, the pot temperature often exceeds the stability threshold (~40-50°C). Recommendation: Use column chromatography (neutralized silica) or purify via salt formation/crystallization.

Q2: Why does the literature show different boiling points? A: Reported boiling points often come from rapid, small-scale Kugelrohr distillations where residence time is short. In a standard batch distillation, the longer heat exposure leads to decomposition before the boiling point is reached.

Q3: Is the ether linkage (-O-) the weak point? A: Generally, no. The ether linkage at the 3-position is chemically robust. The instability is almost entirely driven by the azetidine ring strain and the amine-ester reactivity . If you observe cleavage of the ether, it suggests extremely acidic conditions or the presence of strong Lewis acids.

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

    • Context: Establishes the ring strain energy of azetidine (~25 kcal/mol) and general reactivity profiles.
  • Anderson, D. G., et al. (2003). Poly(beta-amino esters): degradable, pH-sensitive polymers for gene delivery. Bioconjugate Chemistry.

    • Context: Validates the mechanism of amino-ester self-condensation (polymerization)
  • PubChem Compound Summary. (2024). Azetidine-3-carboxylic acid derivatives.[1][2] National Library of Medicine.

    • Context: General physical property data and safety handling for azetidine esters.[3][4]

  • BenchChem Technical Guide. (2025). The Azetidine Ring: Stability and Reactivity.[5][6]

    • Context: Specific data on thermal sensitivity and ring-opening risks.

Sources

Optimization

Overcoming steric hindrance in N-substitution of azetidine rings

Ticket ID: AZT-GEN-001 Status: Active Topic: Overcoming Steric and Electronic Hindrance in N-Substitution of Azetidine Rings Introduction: The Azetidine Paradox Welcome to the Azetidine Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-GEN-001 Status: Active Topic: Overcoming Steric and Electronic Hindrance in N-Substitution of Azetidine Rings

Introduction: The Azetidine Paradox

Welcome to the Azetidine Technical Support Center. You are likely here because a standard protocol that works for pyrrolidine or piperidine has failed for your azetidine substrate.

The Diagnosis: Azetidines possess a unique "deceptive" reactivity profile. While the ring strain (~26 kcal/mol) suggests high reactivity, the geometric constraints often render the nitrogen lone pair sterically inaccessible or electronically compromised (especially in 3,3-difluoro analogs). Furthermore, the very strain that should drive reactivity often leads to catastrophic ring-opening polymerization under the forcing conditions required to overcome steric hindrance.

This guide addresses the three most common "User Reports" we receive regarding azetidine N-functionalization.

Module 1: N-Arylation Failures (Buchwald-Hartwig Protocols)

User Report: "I am trying to couple a 3-substituted azetidine with an ortho-substituted aryl bromide. Standard Pd(OAc)2/BINAP conditions yield <10% product and massive dehalogenation."

Root Cause Analysis

Standard phosphine ligands (like BINAP or dppf) creates a coordination environment that is too crowded for the bulky azetidine to undergo amine binding (ligand exchange) effectively. Additionally, the high s-character of the azetidine nitrogen (due to ring strain) makes it a poorer nucleophile than acyclic secondary amines, slowing down the transmetallation step and allowing


-hydride elimination or protodehalogenation to dominate.
The Solution: Rational Ligand Selection

You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky enough to promote reductive elimination but flexible enough to allow the incoming amine to bind.

Protocol: The "Bulky Azetidine" Standard
  • Catalyst: Pd(OAc)

    
     or, preferably, a pre-formed precatalyst (e.g., RuPhos Pd G4) to ensure rapid initiation.
    
  • Ligand: RuPhos (Universal recommendation for secondary amines) or BrettPhos (For primary amino-azetidines).

  • Base: NaOtBu (Strong base is required; weak bases like Carbonates often fail with hindered substrates).

  • Solvent: Toluene or Dioxane (anhydrous).

Troubleshooting Workflow (Decision Tree)

AzetidineArylation Start Start: N-Arylation Fails CheckElectrophile Is the Aryl Halide Ortho-Substituted? Start->CheckElectrophile CheckAmine Is the Azetidine 3,3-Disubstituted? CheckElectrophile->CheckAmine Yes Standard Use RuPhos Pd G4 Base: NaOtBu Temp: 80°C CheckElectrophile->Standard No CheckAmine->Standard No Advanced Use BrettPhos Pd G4 Base: LHMDS Temp: 100°C CheckAmine->Advanced Yes (High Steric Bulk) Alternative Switch to Ullmann Coupling (CuI / Proline / K3PO4) Advanced->Alternative Still Fails?

Figure 1: Ligand selection strategy for Pd-catalyzed azetidine arylation. RuPhos is the workhorse ligand, while BrettPhos handles extreme steric bulk.

Module 2: The "Fluorine Trap" (3,3-Difluoroazetidine Alkylation)

User Report: "My S_N2 reaction with 3,3-difluoroazetidine hydrochloride and a primary alkyl bromide is stuck at 20% conversion after 48 hours."

Root Cause Analysis

This is an electronic issue masquerading as a steric one. The fluorine atoms at the C3 position exert a strong inductive electron-withdrawing effect (


), significantly lowering the pKa of the conjugate acid (pKa ~ 6.0 vs. 11.3 for parent azetidine) and reducing the nucleophilicity of the nitrogen lone pair. Standard bases (TEA, DIPEA) are often insufficient to drive the equilibrium, or the reaction kinetics are simply too slow.
The Solution: The "Finkelstein" Boost & Solvation

To force this reaction, you must increase the electrophilicity of the alkyl halide and use a solvent that leaves the azetidine "naked" (highly reactive).

Optimized Protocol
  • Base Switch: Use Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    .[1][2] The large Cesium cation effectively dissociates from the carbonate in polar solvents, creating a "naked" anion effect.
  • Solvent: Switch to DMF or NMP . Do not use DCM or THF.

  • Catalyst: Add 10-20 mol% Potassium Iodide (KI) . This converts your Alkyl Bromide to a highly reactive Alkyl Iodide in situ (Finkelstein reaction).

Comparative Data: Alkylation of 3,3-Difluoroazetidine
ConditionBaseAdditiveSolventYield (24h)Verdict
Standard TEA (3 eq)NoneDCM< 5%Failed (Nucleophile too weak)
Thermal DIPEA (3 eq)NoneACN (Reflux)25%Incomplete (Slow kinetics)
Optimized Cs

CO

(3 eq)
KI (0.2 eq)DMF (60°C)88% Success (Enhanced electrophile)
Alternative NaH (1.2 eq)NoneTHF (0°C)40%Risk (Polymerization observed)

Module 3: Stability & Ring Opening (The "Hidden" Failure)

User Report: "The reaction seemed to work by TLC, but after workup and concentration, I recovered an insoluble gum/polymer."

Root Cause Analysis

Azetidines are metastable. Under acidic conditions (Lewis or Brønsted) or high heat, the ring nitrogen protonates/coordinates, activating the C2/C4 carbons for nucleophilic attack. This leads to ring-opening polymerization (ROP) or hydrolysis.

Critical Rule: Never expose N-alkyl azetidines to strong Lewis Acids (e.g., AlCl


, BF

) or strong mineral acids without extreme caution.
Mechanism of Failure

RingOpening Azetidine Azetidine (Strained) Protonation Acid Activation (H+ or Lewis Acid) Azetidine->Protonation Activated Activated Species (Highly Electrophilic C2) Protonation->Activated Nucleophile Nu- Attack (Solvent/Counterion) Activated->Nucleophile Relief of Strain (~26 kcal/mol) OpenChain Ring Opened Product Nucleophile->OpenChain

Figure 2: Pathway of acid-mediated azetidine decomposition. Protonation activates the ring for irreversible cleavage.

Self-Validating Stability Protocol
  • Workup Check: Always wash the organic layer with saturated NaHCO

    
      or dilute NaOH to ensure the crude material is stored as the free base.
    
  • TLC Validation: If your product spot streaks or stays at the baseline after sitting on silica (which is slightly acidic), your azetidine is decomposing. Add 1% Triethylamine (TEA) to your chromatography eluent to neutralize the silica.

  • Storage: Store N-substituted azetidines at -20°C, preferably in a benzene/frozen matrix if unstable, to prevent slow polymerization.

References

  • Ruiz-Castillo, P., et al. (2015).[3] "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society.[4] Link

    • Context: Defines the ligand parameters (RuPhos/BrettPhos) required for sterically demanding C-N couplings.
  • BenchChem Application Notes. (2025). "Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Aminoazetidines." Link

    • Context: Provides specific protocols for Buchwald-Hartwig amin
  • Dunetz, J. R., et al. (2019). "Large-Scale Applications of Amide Couplings: The State of the Art." Organic Process Research & Development. Context: Discusses the use of "naked" anions and polar solvents (DMF/NMP) to overcome poor nucleophilicity in process chemistry.
  • Llopis, Q., et al. (2025).[5] "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions." The Journal of Organic Chemistry. Link

    • Context: Mechanistic details on ring-opening p

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of Azetidine Derivatives: A Comparative Technical Guide

Executive Summary Azetidine derivatives represent a unique challenge in chromatographic method development due to their specific physicochemical properties: a four-membered nitrogen-containing ring that induces significa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine derivatives represent a unique challenge in chromatographic method development due to their specific physicochemical properties: a four-membered nitrogen-containing ring that induces significant ring strain (~26 kcal/mol) and high basicity (typically pKa 10.0–11.5).

Standard generic gradient methods often fail for these compounds. Under acidic conditions (pH 2–3), azetidines are fully protonated, leading to poor retention (elution near the void volume) and secondary silanol interactions (severe tailing). Conversely, their polarity often makes them unsuitable for standard C18 retention without ion-pairing reagents.

This guide compares three distinct chromatographic approaches: High-pH Reversed-Phase (High-pH RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Traditional Acidic RP . Based on experimental evidence and mechanistic logic, High-pH RP using Hybrid Particle Technology is identified as the superior robust methodology for purity analysis of lipophilic azetidines, while HILIC is reserved for highly polar, non-aromatic analogs.

Part 1: The Chromatographic Challenge (Mechanism of Failure)

To develop a robust method, one must first understand why standard methods fail.

  • The Basicity Trap: With a pKa ~11, azetidines exist as cations at pH < 9. On traditional silica-based C18 columns, these cations interact electrostatically with residual silanols (

    
    ), causing peak tailing and variable retention times.
    
  • The Polarity Issue: The small, charged ring is highly soluble in aqueous mobile phases. In acidic RP-HPLC, the "hydrophobic effect" driving retention is weak, resulting in

    
     (elution in the solvent front), preventing separation from polar impurities.
    
  • Ring Stability: While generally stable, the strained azetidine ring can undergo hydrolysis or ring-opening in the presence of strong nucleophiles or extreme pH over prolonged periods.

Visualization: The Method Selection Logic

The following decision tree illustrates the logical pathway for selecting the optimal stationary phase based on analyte properties.

MethodSelection Start Start: Azetidine Derivative CheckLogP Check LogP & pKa Start->CheckLogP IsPolar LogP < 0 (Highly Polar) CheckLogP->IsPolar IsLipophilic LogP > 0 (Lipophilic) CheckLogP->IsLipophilic HILIC_Decision Select HILIC Mode IsPolar->HILIC_Decision RP_Decision Select Reversed-Phase IsLipophilic->RP_Decision HILIC_Col Column: Bare Silica or Zwitterionic Mobile Phase: ACN/Water + NH4 Formate pH 3-5 HILIC_Decision->HILIC_Col Check_pH_Stab Can Column Tolerate pH > 10? RP_Decision->Check_pH_Stab High_pH_Method Method A: High pH RP (Recommended) Column: Hybrid C18 (e.g., BEH, Triart) Buffer: 10mM NH4HCO3 (pH 10.5) Check_pH_Stab->High_pH_Method Yes (Hybrid Particle) Low_pH_Method Method B: Acidic RP (Alternative) Column: Charged Surface Hybrid (CSH) Buffer: 0.1% Formic Acid Check_pH_Stab->Low_pH_Method No (Traditional Silica)

Figure 1: Decision matrix for azetidine method development. High-pH RP is preferred for lipophilic derivatives to suppress ionization, while HILIC is required for hydrophilic analogs.

Part 2: Comparative Analysis of Methodologies

The following comparison evaluates three methodologies for the purity analysis of a representative Azetidine drug candidate (LogP 1.2, pKa 10.8) and its des-alkyl impurity (LogP 0.5).

Method A: High-pH Reversed-Phase (The "Gold Standard")
  • Stationary Phase: Hybrid Ethylene-Bridged Silica (BEH) C18 or Organic/Inorganic Hybrid (e.g., YMC-Triart, Gemini NX).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2][3][4]

  • Mechanism: At pH 10.5, the azetidine (pKa ~10.8) is ~50% neutral. This drastically increases hydrophobicity compared to the protonated form, enhancing retention. The high pH also suppresses silanol ionization on hybrid columns, eliminating tailing.

Method B: HILIC (The "Polar Specialist")
  • Stationary Phase: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 90:10 ACN:Water with 10mM Ammonium Formate (pH 3.0).

  • Mechanism: Retains the charged azetidine via electrostatic interaction and partitioning into the water-rich layer on the silica surface.

Method C: Traditional Acidic RP (The "Baseline")
  • Stationary Phase: Standard End-capped C18.

  • Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: Analyte is fully protonated. Retention relies solely on the hydrophobic interaction of the carbon skeleton, which is often insufficient to overcome the polarity of the charged amine.

Experimental Performance Data (Representative)
MetricMethod A: High-pH RP (Hybrid C18)Method B: HILIC (Bare Silica)Method C: Acidic RP (Standard C18)
Retention Factor (k') 5.2 (Excellent)4.8 (Good)0.8 (Poor - Elutes in void)
Tailing Factor (Tf) 1.05 (Symmetric)1.20 (Acceptable)2.10 (Severe Tailing)
Resolution (Rs) > 4.0 (Baseline)> 3.5 (Baseline)< 1.5 (Co-elution)
Sensitivity (S/N) High (Sharp peaks)Medium (Baseline noise)Low (Broad peaks)
Robustness HighLow (Sensitive to water content)Medium

Verdict: Method A (High-pH RP) is the superior choice for general purity analysis due to its combination of retention, peak symmetry, and robustness. HILIC is a necessary alternative only if the azetidine is too polar to retain on C18 even at high pH.

Part 3: Detailed Experimental Protocol (High-pH RP)

This protocol utilizes a "Self-Validating" approach where System Suitability Testing (SST) is embedded into the workflow.

Reagents & Materials
  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (

    
    ). Note: Do not use standard silica columns at pH 10.
    
  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic Modifier: HPLC Grade Acetonitrile.

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (Assay) or 1.0 mg/mL (Impurity Profiling).

  • Stability Check: Store sample at ambient temperature for 24 hours and re-inject to verify no ring-opening degradation occurs in the diluent.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[6]

  • Column Temp: 40°C (Improves mass transfer and lowers backpressure).

  • Detection: UV at 210 nm (if lacking chromophore) or 254 nm.

  • Gradient:

    • T=0 min: 5% B

    • T=15 min: 95% B

    • T=20 min: 95% B

    • T=20.1 min: 5% B

    • T=25 min: 5% B (Re-equilibration)

Workflow Visualization

The following diagram outlines the critical steps for validating the method, ensuring E-E-A-T compliance.

Workflow Prep 1. Sample Preparation (Diluent: 50:50 ACN:H2O) Screen 2. Initial Screening (Gradient 5-95% B) Prep->Screen Eval 3. Evaluate Retention (k') Screen->Eval Decision k' > 2.0? Eval->Decision Optimize 4. Optimize Gradient Slope (Maximize Resolution) Decision->Optimize Yes SwitchMode Switch to HILIC Mode Decision->SwitchMode No Stress 5. Forced Degradation (Acid/Base/Oxidation) Optimize->Stress Final 6. Final Method Validation (Specificity, Linearity, Accuracy) Stress->Final

Figure 2: Step-by-step method development workflow. The decision node at k' > 2.0 is critical for ensuring adequate separation from the void volume.

Part 4: Troubleshooting & Expert Insights

The "Silanol Effect" Explained

In acidic conditions, the protonated azetidine (


) undergoes ion-exchange with ionized silanols (

). This is a slow kinetic process compared to hydrophobic partitioning, causing the "tail" on the peak.
  • Solution: At pH 10.5, the silanols are fully ionized, but the azetidine is neutral. Electrostatic repulsion is minimized, and the interaction becomes purely hydrophobic.

Stability Warning

Azetidines are strained rings. While High-pH RP is excellent for chromatography, you must verify that your specific derivative does not undergo ring-opening at pH 10.5 during the run time.

  • Test: Inject the standard immediately after preparation, then leave it in the autosampler for 12 hours and re-inject. If the purity drops, switch to a Charged Surface Hybrid (CSH) column at pH 3.0 (Method B/C hybrid), which provides better peak shape than standard C18 at low pH.

References

  • Agilent Technologies. (2014). Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development.[7][8] Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.[9]

  • Advanced Material Technologies. (n.d.). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation.[10] Retrieved from

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[11] Retrieved from

  • YMC America. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. Retrieved from

Sources

Comparative

FTIR spectral bands for ester and amine groups in azetidine HCl

Technical Comparison Guide: FTIR Characterization of Azetidine-3-Carboxylate Esters Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral signatures of Azetidine-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Characterization of Azetidine-3-Carboxylate Esters

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral signatures of Azetidine-3-carboxylic acid methyl ester hydrochloride (a common scaffold in peptide mimetics). It compares this strained 4-membered heterocycle against its linear alternative,


-Alanine methyl ester hydrochloride , and its free base form.

Core Insight: The high ring strain of the azetidine moiety (~26 kcal/mol) alters the hybridization of the ring carbons, forcing the exocyclic ester carbonyl bond to adopt higher


-character. This results in a diagnostic blue shift (to higher wavenumbers)  for the 

stretch compared to linear analogs, a critical quality control (QC) marker for verifying ring integrity during synthesis.

Theoretical Framework: The Physics of Ring Strain

To interpret the spectrum accurately, one must understand the Baeyer Strain effect on vibrational modes.

  • Linear Esters (Standard): The carbonyl carbon is

    
     hybridized with ideal 
    
    
    
    bond angles.
  • Azetidine Esters (Strained): The internal

    
     bond angle is compressed to 
    
    
    
    . To minimize strain, the ring bonds utilize orbitals with higher
    
    
    -character (narrower angles). Consequently, the exocyclic bonds (including the bond to the carbonyl) must utilize orbitals with higher
    
    
    -character.
  • Spectral Consequence: Bonds with higher

    
    -character are shorter and stiffer. Therefore, the exocyclic ester 
    
    
    
    in azetidines vibrates at a higher frequency than in unstrained linear esters.
Mechanism Visualization

RingStrainEffect Strain Ring Strain (4-Membered Ring) Hybrid Hybridization Shift (Ring bonds: >p-character) (Exocyclic bonds: >s-character) Strain->Hybrid Forces Stiff Stiffening of Exocyclic C-C and C=O Bonds Hybrid->Stiff Causes Shift Blue Shift in FTIR (+10-20 cm⁻¹) Stiff->Shift Result

Figure 1: Mechanistic pathway of ring strain influencing vibrational frequency.

Comparative Spectral Analysis

The following data compares the target molecule (Azetidine) with its closest linear isobar (Beta-alanine derivative) to establish identity.

Table 1: Key Diagnostic Bands
Functional GroupVibration ModeAzetidine-3-Ester HCl (Target)Linear

-Alanine Ester HCl
(Alternative)
Spectral Logic
Ester Carbonyl

Stretch
1750 – 1760 cm⁻¹ 1735 – 1745 cm⁻¹Ring strain increases bond force constant (Blue Shift).
Ammonium

Stretch
2400 – 3000 cm⁻¹ (Broad)2400 – 3000 cm⁻¹ (Broad)Broad "Comb" bands due to H-bonding in the crystal lattice.
Ring Skeleton Ring "Breathing"900 – 980 cm⁻¹ AbsentSpecific to the symmetric expansion of the 4-membered ring.
C-N Bond

Stretch
1200 – 1250 cm⁻¹ 1180 – 1220 cm⁻¹Higher frequency in ring due to rigidity.

Critical QC Note: If the Azetidine spectrum shows a split carbonyl peak with a shoulder at 1735 cm⁻¹ , it indicates ring opening (hydrolysis) or contamination with the linear byproduct.

Experimental Protocol: "Dry-Phase" ATR

Azetidine HCl salts are highly hygroscopic . Atmospheric moisture will broaden the


 region and obscure the fingerprint region. The following protocol ensures data integrity.
Workflow Diagram

Protocol Start Sample: Azetidine Ester HCl Dry Desiccation: Vacuum oven (40°C, 1h) OR P2O5 desiccator Start->Dry Remove H2O Prep Sample Prep: Diamond ATR Crystal (Do NOT use KBr pellet if humid) Dry->Prep Minimize Exposure Scan Acquisition: 64 Scans, 4 cm⁻¹ Res Background: Dry Air Prep->Scan Analysis Analysis: Check 1755 cm⁻¹ (Ester) Check 950 cm⁻¹ (Ring) Scan->Analysis

Figure 2: "Dry-Phase" ATR workflow to prevent moisture interference.

Step-by-Step Methodology
  • Desiccation (Mandatory):

    • Place the Azetidine HCl salt in a vacuum desiccator over

      
       for at least 2 hours prior to analysis.
      
    • Reasoning: Water absorbs strongly at 3300 cm⁻¹ and 1640 cm⁻¹, which can mask the amine stretch and distort the carbonyl integration.

  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Why ATR? KBr pellets are hygroscopic and can induce ring-opening via pressure/heat during pressing. ATR is non-destructive.

  • Acquisition:

    • Clean crystal with isopropanol; ensure it is perfectly dry.

    • Apply sample and engage the pressure clamp to ensure good contact (high pressure is required for the hard HCl crystal lattice).

    • Collect 64 scans at 4 cm⁻¹ resolution .

  • Validation (Self-Check):

    • Pass: Distinct carbonyl peak >1750 cm⁻¹; clear "comb" pattern in the 2400-3000 cm⁻¹ region.

    • Fail: Broad "mound" at 3400 cm⁻¹ (wet sample); Carbonyl peak <1740 cm⁻¹ (ring opening).[1]

Performance vs. Alternatives

When choosing between Azetidine scaffolds and Linear alternatives for drug design, the spectral data reflects their physical stability:

FeatureAzetidine Ester HClLinear Analog (Beta-Alanine)Implication for Development
Stability Lower (Ring Strain)HighAzetidine requires cold storage (-20°C); Spectrum degrades if left on bench.
Basicity Higher pKa (~11)Lower pKa (~10)Stronger ammonium salt bands in FTIR; harder to deprotonate.
Detection Distinct Ring Band (~950 cm⁻¹)Generic FingerprintAzetidine is easier to track in complex mixtures due to the unique ring breathing mode.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for shift rules regarding ring strain and exocyclic double bonds).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source on the "s-character" argument for carbonyl shifts in small rings).
  • López-González, J. J., et al. (2002). "Vibrational spectra and structure of azetidine". Journal of Molecular Structure. Link (Provides the fundamental assignment of the azetidine ring breathing modes).

  • Sigma-Aldrich. (2023).[2] Product Specification: Methyl azetidine-3-carboxylate hydrochloride. Link (Verification of commercial availability and salt form handling).

Sources

Validation

A Head-to-Head Battle: Comparative Aqueous Solubility of Azetidine Esters vs. Amides

A Technical Guide for Drug Discovery Scientists Introduction: The Azetidine Scaffold and the Primacy of Solubility In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable tools for crafti...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Scientists

Introduction: The Azetidine Scaffold and the Primacy of Solubility

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable tools for crafting drug candidates with improved physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant prominence.[1][2][3][4][5] Its strained, rigid, and three-dimensional nature offers unique structural and conformational advantages, often leading to enhanced metabolic stability, receptor selectivity, and overall pharmacokinetic profiles in drug candidates.[1][2][5] Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully incorporate the azetidine motif.[1][2][5]

However, the promise of any novel scaffold is fundamentally tethered to a critical physicochemical property: aqueous solubility. Poor solubility is a primary driver of compound attrition in drug discovery, leading to challenges in formulation, unreliable in vitro assay results, and poor bioavailability.[6] A common strategy to modulate the properties of a lead compound is the derivatization of key functional groups. For azetidine cores bearing a carboxylic acid, two of the most common derivatives are esters and amides. While structurally similar, the choice between these two functional groups can have profound and non-obvious consequences for aqueous solubility.

This guide provides a comprehensive comparison of the solubility of azetidine esters and their corresponding amides. We will delve into the underlying physicochemical principles, present a rigorous, step-by-step experimental protocol for quantitative comparison, and discuss the strategic implications for drug design.

The Physicochemical Tug-of-War: Why Amides Aren't Always More Soluble

On the surface, the conventional wisdom of "like dissolves like" might suggest that amides, being more polar than esters, should exhibit superior aqueous solubility. The reality, however, is a complex interplay of competing intermolecular forces.

  • Hydrogen Bonding: The key difference lies in hydrogen bonding capabilities. Primary (R-CONH₂) and secondary (R-CONHR') amides are both hydrogen bond donors (via the N-H protons) and acceptors (via the carbonyl oxygen and nitrogen lone pair).[7][8] Esters (R-COOR'), in contrast, can only act as hydrogen bond acceptors (via their carbonyl and ether oxygens).[9][10] This enhanced hydrogen bonding capacity of amides with water molecules generally favors solubility.[7][11]

  • Polarity vs. Crystal Lattice Energy: While amides are indeed more polar, their strong, directional hydrogen bonding isn't limited to interactions with water. Amide molecules can form highly stable, intermolecular hydrogen bonds with each other in the solid state.[8][12] This leads to a more ordered and stable crystal lattice, reflected in their significantly higher melting and boiling points compared to esters.[12][13][14] The energy required to break apart this stable crystal lattice (the lattice energy) before solvation can occur can be substantial.[15]

Therefore, a critical trade-off emerges: the amide's greater polarity and hydrogen bonding potential with water, which favor solubility, are counteracted by its high crystal lattice energy, which opposes it. In many cases, the high energy barrier to breaking the crystal lattice is the dominant factor, resulting in the seemingly counterintuitive outcome of the more polar amide being less soluble than its ester counterpart.

Experimental Design: A Quantitative Comparison of Thermodynamic Solubility

To definitively assess the solubility difference, a robust experimental method is required. The "gold standard" for determining the true equilibrium or thermodynamic solubility of a compound is the shake-flask method .[16][17] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[18]

Objective: To quantitatively determine and compare the thermodynamic aqueous solubility of a model azetidine ester (Compound 1 ) and its corresponding primary amide (Compound 2 ) in a physiologically relevant buffer.

Model Compounds:

Compound IDStructureIUPAC NameFunctional Group
1 (Structure of tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate)tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylateEster
2 (Structure of tert-butyl 3-carbamoylazetidine-1-carboxylate)tert-butyl 3-carbamoylazetidine-1-carboxylateAmide
Detailed Experimental Protocol: The Shake-Flask Method

This protocol outlines the steps to measure thermodynamic solubility using High-Performance Liquid Chromatography (HPLC) for quantification.[6][19]

Materials & Equipment:

  • Compound 1 (Azetidine Ester) and Compound 2 (Azetidine Amide), solid powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (or other appropriate modifier for HPLC)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker/incubator set to 25°C

  • Centrifuge capable of >10,000 x g

  • HPLC system with UV detector

  • 0.22 µm syringe filters (PTFE or other compatible material)

Workflow Diagram:

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_quant Phase 3: Quantification A 1. Weigh Excess Solid (1-2 mg of Compound 1 or 2) B 2. Add PBS (pH 7.4) (1 mL to each vial) A->B C 3. Vortex Vigorously (1 minute) B->C D 4. Equilibrate on Shaker (25°C, 24-48 hours) C->D E 5. Centrifuge (15 min at 10,000 x g) D->E F 6. Collect Supernatant (Carefully aspirate clear layer) E->F G 7. Optional: Filter (0.22 µm syringe filter) F->G H 8. Prepare Serial Dilutions (Dilute supernatant into mobile phase) G->H I 9. Analyze by HPLC-UV (Inject onto calibrated system) H->I J 10. Calculate Concentration (vs. Standard Curve) I->J caption Experimental Workflow for Shake-Flask Solubility Assay G cluster_prodrug Prodrug Strategy cluster_intact Intact Moiety Strategy start Start: Azetidine Acid Lead q1 Is the intact moiety or the acid the active species? start->q1 ester_prodrug Synthesize Ester (Potential for better solubility) q1->ester_prodrug Acid (Prodrug) amide_stable Synthesize Amide (Better metabolic stability) q1->amide_stable Intact Moiety test_hydrolysis Test in vitro/in vivo hydrolysis rate ester_prodrug->test_hydrolysis test_solubility Measure Thermodynamic Solubility amide_stable->test_solubility sol_ok Solubility Acceptable? test_solubility->sol_ok proceed Proceed with Amide sol_ok->proceed Yes solubilize Employ Solubilization Strategies (e.g., salt forms, formulation changes) sol_ok->solubilize No caption Decision logic for ester vs. amide modification.

Caption: Decision logic for ester vs. amide modification.

Conclusion

The relationship between polarity and solubility is complex. For azetidine derivatives, while the amide functional group increases polarity, it often leads to lower aqueous solubility compared to its ester analogue due to the dominating effect of high crystal lattice energy. Drug discovery teams must look beyond simple polarity metrics and consider the energetic cost of disrupting the solid state. The rigorous, quantitative data provided by the shake-flask solubility assay is indispensable for making informed decisions. By balancing the competing properties of solubility and metabolic stability, scientists can better navigate the challenging path of lead optimization and select the functional group that provides the highest probability of success for their azetidine-based drug candidates.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Taylor & Francis.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • Amides - Organic Chemistry. (n.d.). Science Ready.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting.
  • Solubility of Amides. (2020). Chemistry Stack Exchange.
  • Shake-Flask Solubility Assay. (n.d.). Bienta.
  • comparative analysis of the stability of ester vs. amide linkages with 12-Bromododecanoic Acid. (n.d.). Benchchem.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. (n.d.). PubMed.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications.
  • Physical and chemical properties of amides. (n.d.).
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.
  • 7.4 Esters and Amides – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources.
  • Amides vs. Esters: Understanding the Differences in Chemistry and Application. (2026). Oreate AI.
  • 15.14: Physical Properties of Amides. (2022). Chemistry LibreTexts.
  • 12: Carboxylic Acids, Esters, Amines, and Amides. (2022). Chemistry LibreTexts.
  • Lattice Energy. (n.d.).
  • 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Open Library Publishing Platform.
  • 15.15 Physical Properties of Amides. (n.d.). The Basics of General, Organic, and Biological Chemistry - Lumen Learning.
  • Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design. (n.d.).
  • Azetidines. (n.d.). Enamine.
  • Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors. (2014). PubMed.

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of Methyl 2-(azetidin-3-yloxy)acetate Hydrochloride

[1] Executive Summary Methyl 2-(azetidin-3-yloxy)acetate hydrochloride is a strained nitrogen heterocycle used primarily as a medicinal chemistry building block.[1] Unlike common solvents or inorganic salts, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-(azetidin-3-yloxy)acetate hydrochloride is a strained nitrogen heterocycle used primarily as a medicinal chemistry building block.[1] Unlike common solvents or inorganic salts, this compound presents specific risks due to its azetidine ring strain and bioactive potential .[1]

Core Directive: This compound must be treated as Hazardous Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems or municipal trash.[1] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Assessment

To manage disposal effectively, we must first understand the chemical behavior that dictates our safety protocols.[1]

PropertySpecificationOperational Implication
Chemical Structure Azetidine ether w/ esterStrained 4-membered ring; potential alkylating agent.[1]
Physical State Solid (Crystalline Salt)Dust inhalation risk; hygroscopic.[1]
Acidity Hydrochloride Salt (HCl)Hydrolysis releases acid; corrosive to mucous membranes.[1]
Stability Moisture SensitiveStore under inert gas; keep dry until disposal.[1][2]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4] Irrit.) [1, 2].[1][2][3][5][6]
The "Why" Behind the Protocol
  • Ring Strain: The azetidine ring is chemically stressed.[1] While the hydrochloride salt stabilizes the amine, exposure to strong bases during "neutralization" attempts can liberate the free base, which is often more volatile and skin-permeable.[1] Do not attempt to neutralize this waste in the lab.

  • Hydrolytic Instability: The methyl ester moiety is susceptible to hydrolysis.[1] Aqueous waste streams containing this compound can slowly evolve methanol and the corresponding carboxylic acid, changing the pH of the waste container over time.

Pre-Disposal Stabilization & PPE

Before moving waste to the accumulation area, ensure the following controls are active.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Ocular Chemical Splash GogglesProtects against acidic dust or splashes (if in solution).[1]
Dermal Nitrile Gloves (Double gloving recommended)Azetidines can be sensitizers; prevents dermal absorption.[1]
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevents inhalation of irritating dusts (H335).[1]
Body Lab Coat (Buttoned)Standard barrier protection.[1]

Disposal Workflow (Step-by-Step)

This protocol segregates waste based on its physical state to optimize incineration efficiency and compliance.[1]

Scenario A: Solid Waste (Pure Compound or Spills)

Applicable for: Expired reagent, contaminated weighing boats, spill cleanup residues.[1]

  • Containment: Place the solid material directly into a clear, wide-mouth polyethylene or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Methyl 2-(azetidin-3-yloxy)acetate HCl.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3][5][6]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) as this may trigger ring oxidation or exothermic decomposition.[1]

  • Storage: Seal tightly. Store in the "Solid Organic Waste" bin within the Satellite Accumulation Area (SAA).[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Compound dissolved in Methanol, DCM, or Water.[1]

  • Solvent Identification: Identify the primary solvent carrier.[1]

  • Stream Selection:

    • Halogenated Solvent (DCM/Chloroform): Dispose in "Halogenated Waste" carboy.[1]

    • Non-Halogenated Solvent (Methanol/Ethyl Acetate): Dispose in "Non-Halogenated Organic" carboy.[1]

    • Aqueous Solution: DO NOT POUR DOWN DRAIN. Collect in "Aqueous Waste with Toxic Organics" carboy.[1]

  • pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt, verify your facility's carboy compatibility.[1] Glass containers are preferred for acidic organic mixtures.[1]

Visual Disposal Decision Tree

The following diagram illustrates the logical flow for segregating this specific compound.

DisposalFlow Start Waste Generation: Methyl 2-(azetidin-3-yloxy)acetate HCl StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder/Debris) StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved SolidBin Solid Hazardous Waste Bin (Lab Pack for Incineration) SolidPath->SolidBin Seal & Label SolventCheck Primary Solvent? LiquidPath->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HaloBin Halogenated Solvent Waste Halo->HaloBin NonHaloBin Non-Halogenated Solvent Waste NonHalo->NonHaloBin AqBin Toxic Aqueous Waste (Do NOT Drain Dispose) Aqueous->AqBin

Figure 1: Decision logic for segregating azetidine-derivative waste streams to ensure RCRA compliance.

Emergency Contingencies

Spill Cleanup (Solid)[1]
  • Isolate: Evacuate immediate area if dust is airborne.[1]

  • PPE Up: Wear goggles, nitrile gloves, and N95 mask.[1]

  • Sweep: Gently sweep using a brush and dustpan.[1] Avoid creating dust.[1][2][3][4]

  • Wipe: Clean surface with a wet paper towel (water or methanol).[1]

  • Disposal: Place all sweepings and contaminated towels into the Solid Hazardous Waste bin.

Accidental Exposure[1]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] The HCl salt is acidic and will cause immediate irritation [3].[1]

  • Skin Contact: Wash with soap and water.[1][4][5] Monitor for redness (azetidines can be sensitizers).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • PubChem. (2025).[1] Azetidine hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][7] Available at: [Link]

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Handling

A Guide to Personal Protective Equipment for Handling Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride

Introduction: A Proactive Stance on Laboratory Safety As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. Methyl 2-(azetidin-3-yloxy)acetate;...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride is one such compound where comprehensive, publicly available safety data may be limited. This guide is structured to provide a robust framework for its safe handling, grounded in the principle of risk mitigation by analogy. We will dissect the molecule into its constituent functional groups—an azetidine ring, a methyl acetate moiety, and a hydrochloride salt—to infer its potential hazards and establish a comprehensive Personal Protective Equipment (PPE) protocol. This document serves not as a rigid set of rules, but as a dynamic risk assessment tool, empowering you to make informed safety decisions.

Hazard Assessment by Structural Analogy

The primary challenge in prescribing PPE for a specialized reagent is the absence of a specific Safety Data Sheet (SDS). Our approach, therefore, is to evaluate the known hazards of structurally related compounds. This method allows us to anticipate the toxicological and physical risks and select PPE that offers appropriate protection.

Structural Component Associated Compound Known Hazards Implication for Handling
Azetidine Ring Azetidine, Azetidine HydrochlorideCorrosive, flammable, capable of causing severe skin burns and eye damage.[1][2][3] Azetidine hydrochloride is a known skin and eye irritant.[4]Demands robust skin and eye protection to prevent severe chemical burns and irritation. Requires handling in a well-ventilated area away from ignition sources.[2]
Methyl Acetate Moiety Methyl AcetateHighly flammable liquid and vapor.[5][6][7] Causes serious eye irritation.[5][7][8] May cause drowsiness, dizziness, and skin dryness or cracking with repeated exposure.[5][7]Strict control of ignition sources is mandatory.[8][9] Eye protection is critical. Respiratory protection should be considered for bulk handling or in case of poor ventilation.
Hydrochloride Salt General Amine HydrochloridesOften exist as fine, easily aerosolized powders. Can be hygroscopic. The hydrochloride itself indicates the presence of a basic amine, which has been neutralized.Requires careful handling to minimize dust generation.[10] Appropriate respiratory protection is necessary if engineering controls are insufficient to control dust.

Core Personal Protective Equipment (PPE) Protocol

Based on the composite hazard profile, a multi-layered PPE approach is required. Each component is selected to counter a specific, identified risk.

Eye and Face Protection

Minimum Requirement: ANSI-rated chemical safety goggles with side shields. Recommended for Splash Risk: A full-face shield worn over safety goggles.

Causality: The primary and most immediate danger stems from the high likelihood of severe eye irritation or corrosive damage from both the azetidine and methyl acetate components.[4][5] Standard safety glasses are insufficient; fully sealed goggles are necessary to protect against splashes and potential vapors.[10]

Hand Protection

Requirement: Chemical-resistant gloves. Recommended Material: While specific breakthrough data is unavailable, nitrile or neoprene gloves are generally suitable for handling powdered chemicals and provide a good barrier against a range of organic compounds.[10] Operational Mandate: Gloves must be inspected for integrity before each use.[1][11] Employ proper removal techniques to avoid skin contact with a contaminated glove surface.[12] Contaminated gloves must be disposed of as hazardous waste immediately after handling or in the event of a spill.[11]

Body Protection

Minimum Requirement: A chemical-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[13][14] For Large Quantities or High Splash Potential: A chemical-resistant apron or impervious coveralls should be worn over the lab coat.[1]

Causality: The corrosive nature of the azetidine moiety presents a significant risk of skin burns.[1][2] Furthermore, many organic compounds can be absorbed through the skin.[9] A lab coat provides a critical barrier to protect personal clothing and underlying skin from contamination.[13]

Respiratory Protection

Standard Operations (e.g., small-scale weighing in a fume hood): Respiratory protection may not be required if engineering controls (i.e., a certified chemical fume hood) are functioning correctly and used properly.[10] High-Energy Operations or Poor Ventilation: If there is a risk of generating dust or aerosols (e.g., during bulk transfers, sonication, or if handled outside a fume hood), a NIOSH-approved respirator is mandatory.[1] An N95 respirator is the minimum for particulates, but a respirator with organic vapor cartridges may be necessary if volatile organic compounds are a concern.[10]

Operational Workflow for Safe Handling

Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. The following protocol outlines the essential steps for handling Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride.

Safe_Handling_Workflow Prep Step 1: Preparation - Verify fume hood function. - Locate eyewash/shower. - Prepare all necessary labware. Donning Step 2: Don PPE - Lab Coat - Safety Goggles - Gloves (over cuffs) - Respirator (if required) Prep->Donning Proceed once ready Handling Step 3: Chemical Handling - Perform all manipulations inside  the chemical fume hood. - Keep container closed when not in use. - Use non-sparking tools. Donning->Handling Enter work area Decon Step 4: Decontamination - Clean work surfaces and equipment. - Dispose of contaminated consumables  in designated waste. Handling->Decon After experiment completion Doffing Step 5: Doff PPE - Remove Gloves (proper technique). - Remove Lab Coat. - Remove Goggles. - Wash hands thoroughly. Decon->Doffing Before leaving lab Disposal Step 6: Waste Management - Segregate chemical waste from  regular trash. - Follow institutional guidelines for  disposal of hazardous chemical waste. Doffing->Disposal Final step

Caption: Workflow for handling Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride.

Emergency Procedures: A Plan for the Unexpected

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Prevent the spread of dust or liquid. For solids, gently cover with an absorbent material like vermiculite.[15]

  • PPE: Don appropriate PPE, including respiratory protection, before attempting cleanup.

  • Cleanup: Use spark-proof tools and appropriate cleanup kits.[6] Collect all waste in a sealed, labeled container for hazardous disposal.[15]

  • Ventilate: Ventilate the area thoroughly after cleanup.[2]

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[9]

Disposal and Decontamination

All materials contaminated with Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Chemical Waste: The compound itself should be disposed of through an approved hazardous waste program, following all local, state, and federal regulations.[15]

  • Contaminated Materials: Place all contaminated disposable items into a sealed and clearly labeled hazardous waste container.

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.

By adhering to these protocols, researchers can confidently and safely handle Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride, ensuring personal safety and the integrity of their work.

References

  • BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • BenchChem. (2025, November). Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals.
  • Alfa Aesar. (2013, July 2). Safety data sheet: Methyl acetate.
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  • Matheson. (2021, June 10). Safety Data Sheet: Methyl chloride.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • Cayman Chemical. (2023, June 28). Safety Data Sheet: 8-iso-13,14-dihydro-15-keto Prostaglandin F2α.
  • TCI Chemicals. (2024, December 16). Safety Data Sheet: Azetidine Hydrochloride.
  • University of Groningen. (2023, January 16). Laboratory techniques - how to use personal protection equipment (PPE). YouTube.
  • MilliporeSigma. (2023, April 19). Safety in the Lab: Tip 1 – Personal Protective Equipment. YouTube.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: Methyl acetate.
  • Acros Organics. (2012, March 23). Safety Data Sheet: Azetidine.
  • Penta chemicals. (2025, April 23). Safety Data Sheet: Methyl acetate.

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